2-Chloro-2-fluoro-1-phenylethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
IMKBIPXUOOABLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Chloro-2-fluoro-1-phenylethanone (α-Chloro-α-fluoroacetophenone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-fluoro-1-phenylethanone, also known as α-chloro-α-fluoroacetophenone, is a halogenated ketone of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, possessing both chlorine and fluorine atoms on the α-carbon, make it a valuable building block for the synthesis of various heterocyclic compounds and a potential precursor for pharmacologically active molecules. The presence of two different halogens on the same carbon atom offers distinct reactivity profiles, allowing for selective transformations and the introduction of fluorine, a key element in many modern pharmaceuticals. This guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols and tabulated data for easy reference.
Synthesis of this compound
The synthesis of this compound can be approached through several general methods applicable to the formation of α-halo ketones. A plausible and commonly employed strategy involves the decarboxylative chlorination of an α-fluoro-β-keto acid precursor. This method offers a controlled way to introduce the chlorine atom at the desired position.
Proposed Synthetic Pathway: Decarboxylative Chlorination
A potential synthetic route to this compound involves the decarboxylative chlorination of 2-fluoro-3-oxo-3-phenylpropanoic acid. This reaction typically proceeds in the presence of a chlorinating agent and a suitable base.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Protocol: Synthesis of this compound via Decarboxylative Chlorination
Materials:
-
2-Fluoro-3-oxo-3-phenylpropanoic acid (starting material)
-
N-Chlorosuccinimide (NCS) (chlorinating agent)
-
Organic base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-oxo-3-phenylpropanoic acid (1.0 eq) in the anhydrous solvent.
-
Add the organic base (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
To this mixture, add N-Chlorosuccinimide (1.1 eq) portion-wise over 15-20 minutes, while monitoring the reaction temperature.
-
Allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, choice of base and solvent) may need to be optimized for this particular substrate.
Properties of this compound
The following tables summarize the known physical and chemical properties of this compound.
Table 1: Physical Properties
| Property | Value |
| CAS Number | 447-15-4 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.59 g/mol |
| Appearance | Liquid |
| Purity | 95% |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| InChI | 1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |
| InChI Key | IMKBIPXUOOABLE-UHFFFAOYSA-N |
Note: Detailed experimental data for properties such as boiling point, melting point, density, and spectral data (NMR, IR, MS) for this compound are not extensively reported in the currently available literature. The data presented here is based on limited available information. Researchers are advised to perform their own characterization for definitive analysis.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for synthesis and purification.
An In-depth Technical Guide to 2-Chloro-2-fluoro-1-phenylethanone: Properties, Synthesis, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 2-Chloro-2-fluoro-1-phenylethanone is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of structurally similar compounds and general principles of organic chemistry. The information presented for analogous compounds should be considered predictive and for comparative purposes.
Introduction
This compound is a halogenated aromatic ketone with potential applications in medicinal chemistry and drug development. Its structure, featuring a reactive α-chloro-α-fluoro carbonyl group, makes it an intriguing building block for the synthesis of novel organic molecules. This technical guide consolidates the available information on its predicted physical and chemical properties, offers a plausible synthetic route based on established methodologies for α-haloketones, and explores potential biological activities by examining structurally related compounds.
Physical and Chemical Properties
Table 1: Comparison of Physical Properties of this compound Analogues
| Property | 2,2-dichloro-2-fluoro-1-phenylethanone[1] | 2-chloro-1-(4-fluorophenyl)-2-phenylethanone[2] | 2-fluoro-1-phenylethanone[3][4] |
| Molecular Formula | C₈H₅Cl₂FO | C₁₄H₁₀ClFO | C₈H₇FO |
| Molecular Weight ( g/mol ) | 207.03 | 248.68 | 138.14 |
| Melting Point (°C) | Not Available | Not Available | 26 |
| Boiling Point (°C) | Not Available | Not Available | Not Available |
| Density (g/cm³) | Not Available | Not Available | 1.154 |
| Flash Point (°C) | Not Available | Not Available | 75 |
Table 2: Comparison of Chemical Identifiers of this compound Analogues
| Identifier | 2,2-dichloro-2-fluoro-1-phenylethanone[1] | 2-chloro-1-(4-fluorophenyl)-2-phenylethanone[2] | 2-fluoro-1-phenylethanone[4] |
| CAS Number | 384-66-7 | 62148-67-8 | 450-95-3 |
| IUPAC Name | 2,2-dichloro-2-fluoro-1-phenylethanone | 2-chloro-1-(4-fluorophenyl)-2-phenylethanone | 2-fluoro-1-phenylethanone |
| SMILES | C1=CC=C(C=C1)C(=O)C(F)(Cl)Cl | C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Cl | C1=CC=C(C=C1)C(=O)CF |
Synthesis and Reactivity
Predicted Synthesis of this compound
A plausible synthetic route to this compound involves the α-halogenation of a suitable precursor. A general method for the synthesis of α-chloro-α-fluoro ketones has been described involving the decarboxylative chlorination of α-fluoro-β-oxocarboxylic acids.[5]
Experimental Protocol (General):
-
Preparation of the α-fluoro-β-ketoester: Acetophenone can be reacted with a suitable fluorinating agent, followed by carboxylation to yield the corresponding α-fluoro-β-ketoester.
-
Saponification: The resulting ester is then saponified using a base like sodium hydroxide to yield the sodium salt of the α-fluoro-β-oxocarboxylic acid.
-
Decarboxylative Chlorination: The carboxylic acid is then subjected to decarboxylative chlorination. A common method involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalyst.[5][6] The reaction is typically carried out in an organic solvent at room temperature.
-
Work-up and Purification: The reaction mixture is then worked up to remove the catalyst and byproducts. The crude product can be purified by column chromatography to yield this compound.
Reactivity of α-Haloketones
α-Haloketones are versatile intermediates in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[7] This dual reactivity allows them to participate in a variety of reactions to form diverse heterocyclic compounds.[7][8]
Key reactions include:
-
Nucleophilic Substitution: The chlorine and fluorine atoms can be displaced by various nucleophiles. The reactivity is enhanced by the adjacent carbonyl group.[7]
-
Formation of Heterocycles: They are key precursors for the synthesis of thiazoles, pyrroles, and other heterocyclic systems, which are common motifs in many drug molecules.[8]
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[8]
Potential Applications in Drug Development
While there is no direct data on the biological activity of this compound, its structural analogues have shown a range of interesting properties, suggesting potential areas of investigation.
-
Anti-inflammatory and Analgesic Agents: 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone is an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[9][10]
-
Antimicrobial and Antifungal Activity: Derivatives of similar α-haloketones have been investigated for their antimicrobial and antifungal activities.[9][10]
-
Intermediate for Cholesterol-Lowering Agents: 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone is a known impurity of Atorvastatin, a widely used cholesterol-lowering drug, highlighting its relevance in pharmaceutical synthesis.[9]
-
Neurological Activity: 2-Fluoro-1-phenylethanone has been reported to bind to serotonin receptors and inhibit serotonin reuptake, suggesting potential applications in neuroscience research, although this can also indicate potential for depression-like symptoms with chronic exposure.[3]
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for a researcher initiating an investigation into this compound.
Caption: Logical workflow for the investigation of this compound.
Conclusion
This compound represents a potentially valuable but under-investigated molecule in the field of drug discovery. Based on the properties of its analogues, it holds promise as a versatile building block for the synthesis of biologically active compounds. Further research into its synthesis, reactivity, and biological properties is warranted to fully elucidate its potential in medicinal chemistry. This guide serves as a foundational resource to stimulate and direct future research efforts into this intriguing compound.
References
- 1. 2,2-Dichloro-2-fluoro-1-phenylethanone | C8H5Cl2FO | CID 238412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-1-phenylethanone | 450-95-3 | FF77422 | Biosynth [biosynth.com]
- 4. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 | Benchchem [benchchem.com]
- 10. Buy 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 [smolecule.com]
An In-depth Technical Guide to 2-Chloro-2-fluoro-1-phenylethanone and its Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Chloro-2-fluoro-1-phenylethanone, a halogenated aryl ketone of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a comparative analysis of its close structural analogs. The guide details potential synthetic routes, physicochemical properties, and the broader applications of α-haloketones in drug discovery, offering valuable insights for researchers in the field.
Structural Formula and Chemical Identity
This compound is an α-haloketone with the molecular formula C₈H₆ClFO. Its structure features a phenyl group attached to a carbonyl, which is in turn bonded to a carbon atom substituted with both a chlorine and a fluorine atom.
Canonical SMILES: C1=CC=C(C=C1)C(=O)C(Cl)F
InChI: InChI=1S/C8H6ClFO/c9-7(10)8(11)6-4-2-1-3-5-6/h1-5,7H
While specific experimental data for this compound is scarce in publicly available literature, its chemical properties can be inferred by examining its close structural analogs.
Comparative Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for structurally related α-haloketones to provide a comparative context for this compound.
Table 1: Physicochemical Properties of Related α-Haloketones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,2-Dichloro-2-fluoro-1-phenylethanone | C₈H₅Cl₂FO | 207.03[1] | 384-66-7[1] |
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C₁₄H₁₀ClFO | 248.68[2] | 62148-67-8[2] |
| 2-Fluoro-1-phenylethanone | C₈H₇FO | 138.14[3] | 450-95-3[3] |
| 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone | C₁₄H₉Cl₂FO | 283.13[4] | 1403667-07-1[4] |
Table 2: Available Spectroscopic Data for a Related Analog
| Compound | Spectroscopic Data |
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | ¹H NMR (CDCl₃) δ: 6.35 (s, 1H), 7.11–8.06 (m, aromatic protons)[5] |
Experimental Protocols: Synthesis of α-Chloro-α-fluoro Ketones
The synthesis of α-chloro-α-fluoro ketones can be achieved through various methods, often involving the halogenation of a precursor ketone or the decarboxylative halogenation of a β-keto acid. Below is a generalized experimental protocol based on established synthetic routes for similar compounds.
Generalized Protocol for the Synthesis of α-Chloro-α-fluoro Ketones via Decarboxylative Chlorination
This method is adapted from the synthesis of chiral α-chloro-α-fluoro ketones from α-fluoro-β-oxocarboxylic acids.[6][7]
Materials and Reagents:
-
α-Fluoro-β-oxocarboxylic acid precursor
-
N-Chlorosuccinimide (NCS)
-
Toluene or Dichloromethane (as solvent)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (as a catalyst, optional)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of the α-fluoro-β-oxocarboxylic acid in toluene, add N-Chlorosuccinimide (1.5 to 3.0 equivalents).
-
If desired for catalysis, add DABCO (10 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired α-chloro-α-fluoro ketone.
Role in Drug Discovery and Development
α-Haloketones are highly versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds, many of which exhibit significant biological activity.[8][9][10] The presence of two electrophilic centers, the α-carbon and the carbonyl carbon, allows for a wide range of reactions with nucleophiles to form complex molecular architectures.[9]
These compounds serve as key precursors for the synthesis of various pharmaceutical agents.[8] For instance, α-halo ketones are essential intermediates in the synthesis of HIV protease inhibitors like atazanavir and darunavir.[11] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[12] Therefore, this compound and its analogs represent valuable starting materials for the development of novel therapeutics.
Mandatory Visualizations
Caption: Generalized workflow for the synthesis of α-chloro-α-fluoro ketones.
Caption: Role of α-haloketones in the drug discovery pipeline.
References
- 1. 2,2-Dichloro-2-fluoro-1-phenylethanone | C8H5Cl2FO | CID 238412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone | 1403667-07-1 | Benchchem [benchchem.com]
- 5. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: 2-Chloro-2-fluoro-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-2-fluoro-1-phenylethanone, a halogenated ketone of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues to provide a robust resource. This guide covers the physicochemical properties, a proposed experimental protocol for its synthesis, and a discussion of its potential biological significance based on the known activities of the broader class of α-haloketones. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.
Physicochemical Properties
| Property | This compound | 2-Chloro-1-phenylethanone | 2-Fluoro-1-phenylethanone | 2,2-Dichloro-2-fluoro-1-phenylethanone |
| Molecular Formula | C₈H₆ClFO | C₈H₇ClO | C₈H₇FO | C₈H₅Cl₂FO |
| Molecular Weight ( g/mol ) | 172.58[1] | 154.59 | 138.14[2] | 207.03[3] |
| Melting Point (°C) | Data not available | 52-56 | 26[2] | Data not available |
| Boiling Point (°C) | Data not available | 244-245 | Data not available | Data not available |
| Density (g/mL) | Data not available | 1.188 | 1.154[2] | Data not available |
| CAS Number | 447-15-4 | 532-27-4 | 450-95-3[2] | 384-66-7[3] |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a plausible method can be adapted from established procedures for the synthesis of related α-haloketones, such as the Friedel-Crafts acylation followed by halogenation.
Proposed Synthesis of this compound
This proposed two-step synthesis involves the initial preparation of 2-fluoroacetophenone followed by chlorination.
Step 1: Synthesis of 2-Fluoroacetophenone
This step can be achieved via a Friedel-Crafts acylation of benzene with fluoroacetyl chloride.
-
Materials: Benzene, fluoroacetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0°C, add fluoroacetyl chloride dropwise.
-
Slowly add benzene to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-fluoroacetophenone.
-
Step 2: α-Chlorination of 2-Fluoroacetophenone
-
Materials: 2-Fluoroacetophenone, N-Chlorosuccinimide (NCS), p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst, and a suitable solvent such as acetonitrile.
-
Procedure:
-
Dissolve 2-fluoroacetophenone in acetonitrile in a round-bottom flask.
-
Add a catalytic amount of p-TsOH to the solution.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove succinimide and the catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been documented for this compound, the broader class of α-haloketones are recognized as important precursors and intermediates in the synthesis of various biologically active molecules.
Their reactivity, stemming from the electrophilic nature of the carbon bearing the halogens and the carbonyl carbon, allows them to be versatile building blocks for heterocyclic compounds, many of which form the core of pharmaceutical agents. For instance, the related compound 2-fluoro-1-phenylethanone has been noted to bind to serotonin receptors and inhibit serotonin reuptake in the brain in animal models.[2] This suggests that halogenated phenylethanone derivatives may have applications in neuroscience research and drug development.
The introduction of both chlorine and fluorine at the α-position is expected to significantly influence the compound's reactivity and biological properties, potentially making it a valuable intermediate for novel therapeutics.
Diagrams
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Logical relationship of this compound as a synthetic precursor.
References
Physicochemical Properties of 2-Chloro-2-fluoro-1-phenylethanone and Related Analogues: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the boiling and melting points of 2-chloro-2-fluoro-1-phenylethanone. Due to the limited availability of experimental data for this specific compound in public literature, this document provides a comprehensive summary of the physicochemical properties of structurally similar compounds. This comparative analysis offers valuable insights for researchers and professionals in drug development and chemical synthesis.
Executive Summary
Physicochemical Data of Related Compounds
The following table summarizes the reported boiling and melting points for structural analogues of this compound. These compounds provide a comparative framework for understanding the potential physical properties of the target molecule.
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) |
| 2-Chloro-1-phenylethanone | C₈H₇ClO | 244-245[1] | 52-56[1] |
| 2-Fluoro-1-phenylethanone | C₈H₇FO | Not Available | 26[2] |
| 2-Chloro-1-(4-fluorophenyl)ethanone | C₈H₆ClFO | 247[3] | 47-50[3] |
| 4'-Chloro-3'-fluoroacetophenone | C₈H₆ClFO | Not Available | 36-46[4] |
| 4'-Fluoroacetophenone | C₈H₇FO | 196[5] | Not Applicable (Liquid at room temp.) |
| 2,2-Dichloro-2-fluoro-1-phenylethanone | C₈H₅Cl₂FO | Not Available | Not Available |
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C₁₄H₁₀ClFO | Not Available | Not Available |
Experimental Protocols
Detailed experimental protocols for the determination of the boiling and melting points for this compound were not found in the public domain. The provided data for the analogue compounds are cited from chemical suppliers and established chemical databases. The methodologies used for these determinations are typically standard analytical techniques such as differential scanning calorimetry (DSC) for melting points and distillation under controlled pressure for boiling points.
Logical Relationship of Studied Compounds
The following diagram illustrates the structural relationships between the target compound, this compound, and the analogues for which physicochemical data is available. This visualization highlights the systematic variations in halogen substitution patterns.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Fluoro-1-phenylethanone | 450-95-3 | FF77422 | Biosynth [biosynth.com]
- 3. 2-Chloro-4'-fluoroacetophenone CAS#: 456-04-2 [m.chemicalbook.com]
- 4. 4'-Chloro-3'-fluoroacetophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4 -Fluoroacetophenone 99 403-42-9 [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of 2-Chloro-2-fluoro-1-phenylethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics and synthetic pathways for 2-Chloro-2-fluoro-1-phenylethanone (α-chloro-α-fluoroacetophenone). Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for plausible synthetic routes are presented, offering a foundational resource for researchers engaged in the synthesis and characterization of novel α-haloketones. This guide is intended to facilitate further research and application of this compound in medicinal chemistry and drug development.
Introduction
α-Haloketones are a class of highly versatile synthetic intermediates, pivotal in the construction of a wide array of heterocyclic compounds and complex organic molecules. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—renders them susceptible to a variety of nucleophilic attacks, making them valuable precursors in organic synthesis. The unique combination of chlorine and fluorine at the α-position of this compound is expected to impart distinct reactivity and potential biological activity, making it a compound of significant interest for medicinal chemists and drug development professionals. This guide aims to provide a detailed theoretical framework for the spectroscopic identification and synthesis of this target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-chloro-1-phenylethanone, 2-fluoro-1-phenylethanone, and various other substituted acetophenones.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho) | 7.9 - 8.1 | Doublet (or multiplet) | ~ 7-8 |
| Aromatic (meta) | 7.4 - 7.6 | Multiplet | |
| Aromatic (para) | 7.5 - 7.7 | Multiplet | |
| α-CH | 6.5 - 7.0 | Doublet of doublets (dd) | ²JHF ≈ 48-52 Hz, ³JHH ≈ 1-2 Hz |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F |
| Carbonyl (C=O) | 188 - 192 | Doublet, ²JCF ≈ 20-30 Hz |
| α-Carbon (CHFCl) | 110 - 115 | Doublet, ¹JCF ≈ 240-260 Hz |
| Aromatic (ipso) | 130 - 135 | |
| Aromatic (ortho) | 128 - 130 | |
| Aromatic (meta) | 129 - 131 | |
| Aromatic (para) | 133 - 136 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1690 - 1710 | Strong |
| C-H (aromatic) | 3050 - 3100 | Medium |
| C-F | 1000 - 1100 | Strong |
| C-Cl | 700 - 800 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 172/174 | Molecular ion peak (³⁵Cl/³⁷Cl isotopes) |
| [M-Cl]⁺ | 137 | Loss of chlorine |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Synthetic Methodologies
Two primary synthetic routes are proposed for the preparation of this compound. These methods are based on well-established reactions for the synthesis of α-haloketones.
Method 1: Direct Chlorination of 2-Fluoro-1-phenylethanone
This approach involves the selective chlorination of the α-carbon of 2-fluoro-1-phenylethanone.
Experimental Protocol:
-
Preparation of 2-Fluoro-1-phenylethanone: 2-Fluoro-1-phenylethanone can be synthesized via the Friedel-Crafts acylation of benzene with 2-fluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Chlorination: To a solution of 2-fluoro-1-phenylethanone in a suitable inert solvent (e.g., dichloromethane or chloroform), a chlorinating agent such as N-chlorosuccinimide (NCS) is added. The reaction may be initiated by a radical initiator (e.g., AIBN) or by UV irradiation.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound via chlorination.
Method 2: Friedel-Crafts Acylation with 2-Chloro-2-fluoroacetyl Chloride
This method involves the direct acylation of benzene with a pre-functionalized acyl chloride.
Experimental Protocol:
-
Preparation of 2-Chloro-2-fluoroacetyl Chloride: This reagent can be prepared from 2-chloro-2-fluoroacetic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Friedel-Crafts Acylation: Benzene is reacted with 2-chloro-2-fluoroacetyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.
Caption: Friedel-Crafts acylation route to this compound.
Conclusion
While direct experimental data for this compound remains elusive in the current body of scientific literature, this technical guide provides a robust theoretical framework for its spectroscopic properties and synthesis. The predicted data, based on established principles and analysis of analogous structures, offers valuable guidance for the identification and characterization of this novel compound. The detailed synthetic protocols outline plausible and efficient routes for its preparation, thereby enabling further investigation into its chemical reactivity and potential applications in drug discovery and development. It is our hope that this guide will serve as a catalyst for future research into this promising molecule.
An In-Depth Technical Guide to 2-Chloro-2-fluoro-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-2-fluoro-1-phenylethanone, a compound of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of detailed public information on this specific molecule, this guide also incorporates general knowledge of α-haloketones to provide a broader context for its potential properties and applications.
Chemical Identity
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 447-15-4 .
IUPAC Name and Synonyms
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) and its various synonyms are presented below.
| Identifier Type | Name |
| IUPAC Name | This compound[1] |
| Synonym | α-chloro-α-fluoroacetophenone |
| Synonym | Chlorofluoromethyl phenyl ketone |
| Synonym | Ethanone, 2-chloro-2-fluoro-1-phenyl-[2] |
| CAS Number | 447-15-4[1][3][4] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is scarce in publicly accessible literature. The table below summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C8H6ClFO | [3] |
| Molecular Weight | 172.58 g/mol | [3] |
| Boiling Point | 98-100 °C at 15 mmHg |
Synthesis Protocols
A plausible synthetic pathway is illustrated in the diagram below. The process begins with the synthesis of an α-fluoro-β-oxocarboxylic acid, which is then subjected to decarboxylative chlorination to yield the desired α-chloro-α-fluoro ketone.
Caption: Generalized synthetic pathway for α-chloro-α-fluoro ketones.
A general experimental procedure for a similar class of compounds involves the enantioselective decarboxylative chlorination of α-chloro-β-ketocarboxylic acids in the presence of a chiral amine catalyst, which has been shown to produce α-chloro-α-fluoro ketones.[5][6]
Biological Activity and Potential Applications
Specific studies on the biological activity of this compound are not widely reported. However, the broader class of α-haloketones is known for its chemical reactivity and has been explored in various contexts within drug discovery and organic synthesis.
General Reactivity of α-Haloketones
α-Haloketones are characterized by two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen atom.[7] This dual reactivity makes them versatile building blocks for the synthesis of a wide range of compounds, including various heterocyclic systems that are of interest in medicinal chemistry.[7][8] They are known to be alkylating agents.
Potential as Intermediates in Drug Synthesis
Due to their reactivity, α-haloketones are valuable intermediates in the synthesis of more complex molecules, some of which have demonstrated biological activity.[9] For instance, they are precursors for the synthesis of compounds with potential therapeutic applications. The general importance of fluorinated organic compounds in pharmaceuticals is well-established, with approximately 20% of all drugs containing fluorine.[10]
The logical relationship for the utility of α-haloketones in drug discovery is outlined below.
Caption: Logical workflow of α-haloketones as precursors in drug discovery.
Conclusion
This compound is a halogenated ketone with potential as a synthetic intermediate. While specific data for this compound is limited, the broader class of α-haloketones is well-studied and known for its utility in the synthesis of complex organic molecules, including those with biological activity. Further research into the specific properties and reactivity of this compound is warranted to fully understand its potential applications in research and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethanone, 2-chloro-2-fluoro-1-phenyl- (9CI) | 447-15-4 [amp.chemicalbook.com]
- 3. 2-氯-2-氟-1-苯乙酮 - CAS:447-15-4 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 4. AB627129 | CAS 447-15-4 – abcr Gute Chemie [abcr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Discovery and History of Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. Their unique bifunctional nature, possessing two electrophilic centers, has rendered them indispensable building blocks in organic synthesis for over a century.[1] This technical guide provides a comprehensive overview of the discovery, history, and key chemical transformations of alpha-haloketones, with a focus on the experimental foundations and quantitative data that have shaped our understanding of these versatile reagents.
Early Discovery and Synthesis
While the first documented synthesis of an alpha-haloketone is not definitively attributed to a single individual, their existence was known by the end of the 18th century. The systematic study and synthesis of these compounds, however, gained momentum in the mid-19th century with the development of organic chemistry. One of the earliest and most straightforward methods for their preparation is the direct halogenation of ketones.
Direct Halogenation of Ketones
The most common method for the synthesis of alpha-haloketones involves the reaction of an enolizable ketone with a halogen (Cl₂, Br₂, or I₂) under acidic or basic conditions.[2] This reaction proceeds through an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic halogen.
Experimental Protocol: Acid-Catalyzed Bromination of Acetone (A Representative 19th-Century Procedure)
Disclaimer: This protocol is a representation of early synthetic methods and should be adapted with modern safety precautions.
Objective: To synthesize alpha-bromoacetone.
Reagents:
-
Acetone
-
Bromine
-
Acetic acid (glacial)
Procedure:
-
In a well-ventilated fume hood, a solution of acetone in glacial acetic acid is prepared in a glass flask equipped with a dropping funnel and a means for cooling (e.g., an ice bath).
-
An equimolar amount of bromine, dissolved in a small amount of glacial acetic acid, is added dropwise to the acetone solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 30°C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is then poured into a large volume of cold water, and the resulting alpha-bromoacetone, which is denser than water, is separated using a separatory funnel.
-
The crude product is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a final wash with water.
-
The product is dried over anhydrous calcium chloride and purified by distillation.
Mechanism of Acid-Catalyzed Halogenation
Caption: Acid-catalyzed alpha-halogenation of a ketone.
Key Historical Reactions and Their Mechanisms
The rich reactivity of alpha-haloketones has led to the development of several named reactions that are fundamental to organic synthesis.
The Favorskii Rearrangement (1894)
Discovered by Russian chemist Alexei Yevgrafovich Favorskii, this rearrangement involves the treatment of an alpha-haloketone with a base to yield a carboxylic acid derivative.[3][4] In the case of cyclic alpha-haloketones, the reaction results in a ring contraction.[5]
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone (A Representative Procedure)
Disclaimer: This protocol is a representation of early synthetic methods and should be adapted with modern safety precautions.
Objective: To synthesize ethyl cyclopentanecarboxylate.
Reagents:
-
2-Chlorocyclohexanone
-
Sodium ethoxide in ethanol
Procedure:
-
A solution of 2-chlorocyclohexanone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A solution of sodium ethoxide in absolute ethanol is added to the flask.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is neutralized with a dilute acid (e.g., hydrochloric acid).
-
The ethanol is removed by distillation.
-
The remaining aqueous layer is extracted with diethyl ether.
-
The ether extract is washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.
-
The resulting ethyl cyclopentanecarboxylate is purified by distillation.
Mechanism of the Favorskii Rearrangement
Caption: The Favorskii rearrangement mechanism.
The Hantzsch Pyrrole Synthesis (1890)
Developed by Arthur Rudolf Hantzsch, this is a multi-component reaction that utilizes an alpha-haloketone, a beta-ketoester, and ammonia or a primary amine to synthesize substituted pyrroles.[6]
Experimental Protocol: Hantzsch Pyrrole Synthesis (A Representative Procedure)
Disclaimer: This protocol is a representation of early synthetic methods and should be adapted with modern safety precautions.
Objective: To synthesize a substituted pyrrole.
Reagents:
-
Alpha-chloroacetone
-
Ethyl acetoacetate
-
Ammonia (aqueous solution)
-
Ethanol
Procedure:
-
In a flask, equimolar amounts of alpha-chloroacetone and ethyl acetoacetate are dissolved in ethanol.
-
An excess of aqueous ammonia is added to the solution.
-
The mixture is heated gently on a water bath for a few hours.
-
Upon cooling, the substituted pyrrole product often crystallizes from the solution.
-
The crystals are collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent for purification.
Mechanism of the Hantzsch Pyrrole Synthesis
Caption: The Hantzsch pyrrole synthesis mechanism.
Quantitative Data and Reactivity
The enhanced reactivity of alpha-haloketones compared to their corresponding alkyl halides is a key feature that has been quantified over the years. This increased reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the alpha-carbon more susceptible to nucleophilic attack.
Table 1: Relative Reactivity of α-Halocarbonyl Compounds in Nucleophilic Substitution Reactions
| Compound | Relative Rate (vs. n-Propyl Halide) |
| CH₃CH₂CH₂Cl | 1 |
| CH₃COCH₂Cl | ~35,000 |
| CH₃CH₂CH₂Br | 1 |
| CH₃COCH₂Br | ~100,000 |
Data compiled from various sources and represents approximate relative rates.
Historical Methods of Structural Elucidation
Before the advent of modern spectroscopic techniques, the structural elucidation of organic compounds was a significant challenge. For alpha-haloketones, a combination of methods would have been employed:
-
Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound by measuring the amounts of CO₂, H₂O, and other combustion products.
-
Functional Group Tests: Qualitative tests were used to identify the presence of the ketone and halide functional groups. For instance, the formation of a 2,4-dinitrophenylhydrazone would indicate the presence of a carbonyl group, while a Beilstein test (heating the compound on a copper wire) would indicate the presence of a halogen.
-
Chemical Degradation and Synthesis: The structure of a new compound was often confirmed by converting it into a known compound through a series of chemical reactions or by synthesizing it from a known starting material.
Conclusion
The discovery and development of alpha-haloketone chemistry represent a significant chapter in the history of organic synthesis. From their initial preparation via direct halogenation to their use in powerful named reactions, these compounds have provided chemists with a versatile toolkit for the construction of complex molecules. The early experimental protocols and the persistent efforts in structural elucidation laid the groundwork for our modern understanding of their reactivity. For contemporary researchers in drug development and other scientific fields, a deep appreciation of this history provides context for the continued innovation and application of these remarkable synthetic intermediates.
References
- 1. Ketones: metabolism's ugly duckling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. synarchive.com [synarchive.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
literature review of 2-Chloro-2-fluoro-1-phenylethanone
A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the specific compound 2-Chloro-2-fluoro-1-phenylethanone. While data exists for structurally related molecules and the broader class of α-haloketones, there is no dedicated research published on the synthesis, biological activities, mechanism of action, or specific experimental protocols for this compound itself.
This technical guide, therefore, serves to summarize the available information on closely related compounds and the general chemical and biological properties of α-haloketones, providing a foundational context for potential future research into this specific molecule.
Synthesis of α-Haloacetophenones
The synthesis of α-haloketones is a well-established area of organic chemistry.[1] Generally, these compounds are prepared through the direct α-halogenation of the corresponding ketone.[1] Various methods have been developed to enhance the efficiency, selectivity, and safety of these reactions.[1][2]
For instance, a common approach involves the reaction of an acetophenone with a halogenating agent in the presence of an acid or base catalyst.[3] The mechanism under acidic conditions typically proceeds through an enol intermediate, which then reacts with the electrophilic halogen.[3]
While a specific protocol for this compound is not available, a synthetic method for a related compound, 2-chloro-1-(4-fluorophenyl)-2-phenylethanone , has been described. This synthesis involves the dropwise addition of 2-chloro-2-phenylacetyl chloride to a mixture of fluorobenzene and aluminum trichloride at 0°C, followed by heating to 80°C for 4 hours.[4] After workup, the desired product was obtained with an 85% yield.[4]
General Synthetic Workflow for α-Haloketones
Caption: Generalized workflow for the synthesis of α-haloketones.
Physicochemical Properties
Specific, experimentally determined physicochemical data for this compound is not available in public databases. However, properties for related compounds can provide an estimation. For example, for the related compound 2-chloro-1-phenylethanone , the melting point is reported to be 52-56 °C and the boiling point is 244-245 °C.[5]
Table 1: Physicochemical Properties of Related α-Haloketones
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-1-phenylethanone | 532-27-4 | C₈H₇ClO | 154.59 | 52-56[5] | 244-245[5] |
| 2-Fluoro-1-phenylethanone | 450-95-3 | C₈H₇FO | 138.14 | Not Available | Not Available |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | 51336-95-9 | C₈H₅ClF₂O | 190.57 | Not Available | Not Available |
| 2-chloro-1-(4-fluorophenyl)-2-phenylethanone | 62148-67-8 | C₁₄H₁₀ClFO | 248.68 | Not Available | Not Available |
Biological Activities of α-Haloketones
α-Haloketones are recognized as a class of reactive compounds with a broad spectrum of biological activities.[1][2] Their reactivity stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[6] This dual reactivity allows them to act as potent alkylating agents, a property that underlies many of their biological effects.[6]
Research has demonstrated that various α-haloketones exhibit activities including:
-
Antimicrobial and Antifungal Activity: Many α-haloketone derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi.[7]
-
Anticancer Properties: Certain α-haloketones have been investigated as potential anticancer agents.[8]
-
Enzyme Inhibition: Due to their ability to alkylate amino acid residues, particularly cysteine and histidine, α-haloketones can act as inhibitors of various enzymes.[9]
It is important to note that the specific biological activity and potency of an α-haloketone are highly dependent on its particular chemical structure, including the nature of the halogen and the substituents on the aromatic ring.[10]
Potential Mechanism of Action for α-Haloketones
Caption: Postulated mechanism of action for α-haloketones via alkylation of biological nucleophiles.
Conclusion and Future Directions
The existing body of scientific literature does not contain specific studies on this compound. Consequently, a detailed technical guide on its biological activities and mechanisms cannot be provided at this time.
However, the general reactivity and known biological profiles of the broader class of α-haloketones suggest that this compound could potentially exhibit interesting biological properties. Future research should focus on:
-
Development of a reliable and scalable synthetic route to obtain pure this compound.
-
Comprehensive screening for biological activity , including antimicrobial, antifungal, and cytotoxic properties, using established in vitro assays.
-
Mechanism of action studies for any confirmed biological activities, including the identification of potential molecular targets.
Such studies would be essential to elucidate the scientific value and potential applications of this specific compound for researchers, scientists, and drug development professionals.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-chloro-1-(4-fluorophenyl)-2-phenylethanone synthesis - chemicalbook [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Applications of 2-Chloro-2-fluoro-1-phenylethanone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-fluoro-1-phenylethanone is a versatile bifunctional synthetic building block possessing two electrophilic centers: the carbonyl carbon and the adjacent carbon atom bearing both a chlorine and a fluorine atom. The presence of the fluorine atom can significantly influence the reactivity of the molecule and introduce unique properties into the target structures, making it a valuable precursor in the synthesis of various fluorinated organic compounds, particularly heterocyclic scaffolds of interest in medicinal chemistry and drug development. This document outlines key applications of this compound in organic synthesis, providing detailed experimental protocols for the synthesis of fluorinated thiazoles, pyrazoles, and chiral fluoroalcohols.
Synthesis of 2-Amino-5-fluoro-4-phenylthiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide or thiourea. This compound serves as an excellent precursor for the synthesis of 2-amino-5-fluoro-4-phenylthiazoles, which are scaffolds present in numerous biologically active compounds. The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogens, followed by intramolecular cyclization and dehydration.
Reaction Scheme:
Caption: Hantzsch synthesis of 2-amino-5-fluoro-4-phenylthiazole.
Experimental Protocol (Adapted from Microwave-Assisted Hantzsch Synthesis of Analogous Chloro-Compounds)
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial, add this compound (1.0 mmol, 174.59 mg).
-
Add thiourea (1.2 mmol, 91.36 mg) to the vial.
-
Add 5 mL of absolute ethanol to the vial.
-
Place a magnetic stir bar in the vial and seal it.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure 2-amino-5-fluoro-4-phenylthiazole.
Representative Data (Based on Analogous Reactions)
| Entry | α-Haloketone | Thio-partner | Conditions | Yield (%) | Reference |
| 1 | 2-Chloro-1-phenylethanone | Thiourea | Ethanol, Microwave, 100°C, 30 min | 95 | [1] |
| 2 | 2-Bromoacetophenone | Thiourea | Ethanol, Reflux | >90 | (General Hantzsch) |
Synthesis of Fluorinated Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Fluorinated pyrazoles are of significant interest in agrochemicals and pharmaceuticals. This compound can be a precursor for the synthesis of 3-phenyl-4-fluoropyrazole. The synthesis involves an initial reaction with a suitable active methylene compound to form a 1,3-dicarbonyl or equivalent intermediate, which then undergoes cyclization with hydrazine.
General Synthetic Strategy:
Caption: General pathway for pyrazole synthesis.
Experimental Protocol (Conceptual, based on general pyrazole syntheses)
Step 1: Synthesis of the 1,3-dicarbonyl intermediate (Illustrative example with diethyl malonate)
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of this compound in anhydrous ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-fluoro-1-phenyl-1,3-dicarbonyl intermediate.
Step 2: Cyclization with Hydrazine
Materials:
-
Crude 1-fluoro-1-phenyl-1,3-dicarbonyl intermediate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate dropwise and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-phenyl-4-fluoropyrazole.
Asymmetric Reduction to Chiral Fluoroalcohols
Chiral fluoroalcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The asymmetric reduction of the prochiral ketone, this compound, provides access to enantiomerically enriched 2-chloro-2-fluoro-1-phenylethanol. This transformation can be achieved using biocatalysts, such as engineered ketoreductases, which offer high enantioselectivity under mild reaction conditions.
Reaction Scheme:
Caption: Biocatalytic asymmetric reduction.
Experimental Protocol (Adapted from Asymmetric Reduction of 2-Haloacetophenones)
Materials:
-
This compound
-
Engineered Ketoreductase (e.g., from a commercial screening kit)
-
NADPH or NADH cofactor
-
Glucose and Glucose Dehydrogenase (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add the ketoreductase enzyme, NADPH or NADH, glucose, and glucose dehydrogenase.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffer solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral 2-chloro-2-fluoro-1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data for Asymmetric Reduction of Related Ketones
| Ketone Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2-Chloroacetophenone | Baker's Yeast | (S)-2-Chloro-1-phenylethanol | >74 | >97 | [2] |
| 2-Bromo-4'-fluoroacetophenone | Candida sp. | (S)-1-(4-fluorophenyl)-2-bromoethanol | >90 | 99 | (General biocatalytic reduction) |
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of fluorinated organic molecules. The protocols provided herein, adapted from well-established methodologies for analogous compounds, offer a solid foundation for researchers to explore the synthetic utility of this compound. The ability to introduce a fluorine atom into heterocyclic systems like thiazoles and pyrazoles, as well as to generate chiral fluoroalcohols, highlights its potential in the development of new chemical entities with tailored properties for pharmaceutical and other applications. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
The Versatile Intermediate: 2-Chloro-2-fluoro-1-phenylethanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-fluoro-1-phenylethanone is a halogenated ketone that serves as a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring both a chlorine and a fluorine atom on the α-carbon, along with a reactive carbonyl group, provides multiple sites for chemical modification. This bifunctionality makes it a key building block for the synthesis of a variety of heterocyclic compounds and other molecules of pharmaceutical and biological interest. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of various heterocyclic systems and as an intermediate in the formation of fluorinated analogues of biologically active compounds.
-
Synthesis of Fluorinated Thiazole Derivatives: One of the most well-documented applications is in the Hantzsch thiazole synthesis. The reaction of this compound with thiourea and its derivatives provides a direct route to 2-amino-5-fluoro-4-phenylthiazoles. These fluorinated thiazoles are of significant interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous FDA-approved drugs and the ability of fluorine to modulate pharmacokinetic and pharmacodynamic properties.
-
Precursor to Fluorinated Cathinone Analogues: Synthetic cathinones are a class of psychoactive substances, and the introduction of fluorine can significantly alter their biological activity. This compound can serve as a starting material for the synthesis of fluorinated cathinone analogues through nucleophilic substitution of the chlorine atom with various amines. This allows for the exploration of structure-activity relationships within this class of compounds.
-
Intermediate for Antifungal Agents: Research has indicated that halogenated phenyl ethanone derivatives can exhibit promising antifungal properties. The unique combination of chlorine and fluorine in this compound makes it an attractive scaffold for the development of novel antifungal candidates.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluoro-4-phenylthiazole
This protocol is adapted from the general Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring from α-haloketones and thiourea.[1][2]
Reaction Scheme:
Figure 1: Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-amino-5-fluoro-4-phenylthiazole.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
Protocol 2: Synthesis of a Fluorinated Cathinone Analogue via Nucleophilic Substitution
This protocol describes a general procedure for the reaction of this compound with a primary amine to generate a fluorinated cathinone analogue. This reaction proceeds via a nucleophilic substitution of the α-chloro group.
Reaction Workflow:
Figure 2: Synthesis of a fluorinated cathinone analogue.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, 2M solution in THF)
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the primary amine solution (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated cathinone analogue.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 50-70% |
| Purity (by NMR) | >95% |
Biological Significance and Signaling Pathways
While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the resulting molecular scaffolds are of high interest in drug discovery.
-
Thiazole Derivatives: Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The introduction of a fluorine atom can enhance these activities and improve metabolic stability.
-
Fluorinated Cathinones: The psychoactive effects of cathinones are primarily mediated by their interaction with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They typically act as reuptake inhibitors or releasing agents for these neurotransmitters. Fluorination can modulate the potency and selectivity of these compounds for the different transporters, thereby altering their pharmacological profile.
Hypothesized Signaling Pathway for a Fluorinated Cathinone Analogue:
Figure 3: Monoamine transporter interaction.
Conclusion
This compound is a highly promising chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. The protocols provided herein offer a starting point for researchers to explore its utility in generating libraries of fluorinated thiazoles and cathinone analogues for drug discovery and development. Further investigation into the full range of its reactivity and the biological properties of its derivatives is warranted and expected to yield exciting new findings.
References
Application Notes and Protocols for 2-Chloro-2-fluoro-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms of 2-chloro-2-fluoro-1-phenylethanone, a versatile bifunctional building block in organic synthesis. Its unique structure, featuring a reactive carbonyl group and an α-carbon substituted with two different halogen atoms, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmacologically active compounds, particularly heterocyclic scaffolds.
Overview of Reactivity
This compound is characterized by two primary reactive centers: the electrophilic carbonyl carbon and the α-carbon bearing the chloro and fluoro substituents. This dual reactivity allows for a range of synthetic manipulations, including nucleophilic additions to the carbonyl group and nucleophilic substitutions at the α-carbon. The presence of the fluorine atom can influence the conformational preferences and the reactivity of the ketone. Studies on similar α-haloketones suggest that α-fluoro ketones can be slightly less reactive towards nucleophilic addition at the carbonyl compared to their α-chloro and α-bromo analogs due to conformational effects[1].
Key Reaction Mechanisms and Protocols
Nucleophilic Substitution Reactions for Heterocycle Synthesis
A primary application of this compound is in the synthesis of nitrogen- and sulfur-containing heterocycles, many of which form the core of antifungal agents and other therapeutic molecules.[2][3][4][5] These syntheses typically proceed via a Hantzsch-type condensation mechanism.
General Mechanism: The reaction involves the initial nucleophilic attack of a heteroatom (e.g., nitrogen in an amine or amide, sulfur in a thioamide) on the α-carbon, displacing one of the halogen atoms, followed by an intramolecular cyclization via condensation with the carbonyl group.
2.1.1. Synthesis of Azole Derivatives
Azole derivatives, particularly those containing triazole rings, are known for their potent antifungal activity. The general synthetic route involves the reaction of this compound with various amine or hydrazine derivatives.
Experimental Protocol: Synthesis of a Phenyl-Substituted Triazole Derivative (Representative Protocol)
-
Materials: this compound (1.0 eq), substituted hydrazine (1.0 eq), triethylamine (1.2 eq), ethanol.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted hydrazine and triethylamine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Data for Azole Synthesis from α-Haloketones
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 2-Chloro-1-phenylethanone | Cyanoacetylhydrazine | 1,2,4-Triazine derivative | Not specified | [6][7] |
| α-Haloketone | N-Heterocyclic compounds | Fused pyrrole derivatives | Not specified | [8] |
Note: The data presented is for analogous reactions and should be considered representative.
Diagram 1: General Mechanism for Azole Synthesis
Caption: General workflow for azole synthesis.
Reduction of the Carbonyl Group
The ketone functionality of this compound can be selectively reduced to the corresponding alcohol. This transformation is typically achieved using hydride-donating reagents like sodium borohydride. The resulting halohydrin is a valuable chiral intermediate for further synthetic modifications.
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the secondary alcohol.
Experimental Protocol: Reduction with Sodium Borohydride (Representative Protocol)
-
Materials: this compound (1.0 eq), sodium borohydride (0.5 eq), methanol.
-
Procedure:
-
Dissolve this compound in methanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to yield the crude alcohol.
-
Purify the product by column chromatography if necessary.
-
Table 2: Representative Data for Ketone Reduction
| Substrate | Reducing Agent | Product | Yield (%) | Reference |
| α-Fluoroacetophenone | Sodium Borohydride | 2-Fluoro-1-phenylethanol | Not specified | [1] |
| α-Chloroacetophenone | Sodium Borohydride | 2-Chloro-1-phenylethanol | Not specified | [1] |
Note: The data is based on competitive reaction studies and not isolated yields.
Diagram 2: Mechanism of Carbonyl Reduction by NaBH₄
Caption: Two-step mechanism of ketone reduction.
Applications in Drug Development
The derivatives of this compound, particularly azole-containing compounds, have shown significant promise as antifungal agents.[2][3][4][5] The mechanism of action for many azole antifungals involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death.
Diagram 3: Antifungal Drug Action Pathway
Caption: Inhibition of ergosterol biosynthesis by azole antifungals.
Safety and Handling
This compound is expected to be a reactive and potentially lachrymatory compound, similar to other α-haloketones. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Disclaimer: The experimental protocols and quantitative data provided are based on representative procedures for similar compounds and are intended for informational purposes only. Researchers should consult the primary literature and perform their own optimization and safety assessments before conducting any experiments.
References
- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 2. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis Involving 2-Chloro-2-fluoro-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric synthesis of chiral molecules derived from 2-chloro-2-fluoro-1-phenylethanone. The primary focus is on the stereoselective reduction to form chiral 2-chloro-2-fluoro-1-phenylethanol, a valuable building block in pharmaceutical and fine chemical synthesis. The protocols detailed below leverage both organocatalytic and biocatalytic methodologies, offering pathways to high enantiopurity products.
Introduction to Asymmetric Synthesis with α-Halo Ketones
α-Halogenated ketones, such as this compound, are versatile precursors for the synthesis of chiral molecules. The presence of both chlorine and fluorine atoms at the α-position activates the carbonyl group for nucleophilic attack and provides a handle for subsequent chemical transformations. The asymmetric reduction of the ketone functionality is of particular importance, yielding chiral halohydrins. These products are key intermediates in the synthesis of various pharmaceuticals, including antifungal agents and β-3 adrenergic receptor agonists, where specific stereochemistry is crucial for biological activity.[1][2][3]
Methodologies for Asymmetric Synthesis
Two primary strategies have proven effective for the enantioselective synthesis of chiral alcohols from α-halo ketone precursors: organocatalytic asymmetric fluorination followed by reduction, and biocatalytic asymmetric reduction.
Organocatalytic Asymmetric Fluorination and Reduction
This approach involves the creation of the chiral center through an enantioselective fluorination of an α-chloro aldehyde, which is then reduced to the desired 2-chloro-2-fluoro alcohol. This method provides excellent control over the stereochemistry.[4]
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative for the asymmetric reduction of prochiral ketones. Enzymes such as alcohol dehydrogenases or whole-cell systems like baker's yeast can reduce α-halo ketones to their corresponding (S)- or (R)-alcohols with high yields and enantiomeric excesses.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data for the asymmetric synthesis of chiral halohydrins using various catalytic methods.
Table 1: Organocatalytic Asymmetric Fluorination of α-Chloroaldehydes followed by Reduction
| Substrate (α-Chloroaldehyde) | Catalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Chloro-3-phenylpropanal | (S)-Jørgensen–Hayashi catalyst | NFSI | 41 | 90 | [4] |
| 2-Chloro-4-phenylbutanal | (S)-Jørgensen–Hayashi catalyst | NFSI | 45 | 92 | [4] |
| 2-Chlorobutanal | (S)-Jørgensen–Hayashi catalyst | NFSI | 40 | 88 | [4] |
Note: Yields are for the two-step process (fluorination and reduction).
Table 2: Biocatalytic Asymmetric Reduction of 2-Chloro-1-phenylethanone Derivatives
| Substrate | Biocatalyst | Co-substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| 2,2',4'-Trichlorophenylethanone | Baker's Yeast | Glucose/Ethanol | 59.3 | 91.7 | (S) | [3] |
| 2,2',4'-Trichlorophenylethanone | Baker's Yeast | Glucose/Methanol | 51.6 | 94.6 | (S) | [3] |
| 2-Chloroacetophenone | TeSADH mutant ΔP84/A85G | Isopropanol | >99 | >99 | (S) | [1] |
| 2-Chloro-4'-fluoroacetophenone | TeSADH mutant P84S/A85G | Isopropanol | 85 | >99 | (S) | [1] |
| 2-Chloro-4'-chloroacetophenone | TeSADH mutant P84S/A85G | Isopropanol | 70 | >99 | (R) | [1] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Fluorination of 2-Chloro-2-phenylacetaldehyde and Subsequent Reduction
This protocol describes the synthesis of chiral 2-chloro-2-fluoro-1-phenylethanol from 2-chloro-2-phenylacetaldehyde.
Materials:
-
2-Chloro-2-phenylacetaldehyde
-
(S)-diphenylprolinol silyl ether (Jørgensen–Hayashi catalyst)
-
N-Fluorobenzenesulfonimide (NFSI)
-
tert-Butyl methyl ether (t-BuOMe)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of 2-chloro-2-phenylacetaldehyde (1.5 mmol) in t-BuOMe (2 mL), add the (S)-Jørgensen–Hayashi catalyst (0.05 mmol).
-
Add NFSI (0.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
After completion, pour the reaction mixture into a solution of MeOH/CH₂Cl₂ (1:4, 5 mL) at 0 °C.
-
To this solution, add NaBH₄ (5 mmol) and stir the mixture at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with Et₂O.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-chloro-2-fluoro-1-phenylethanol.
Protocol 2: Biocatalytic Asymmetric Reduction of a 2-Chloro-1-phenylethanone Derivative using Baker's Yeast
This protocol is adapted from a patented method for the synthesis of (S)-2-chloro-1-phenylethanol derivatives.[3]
Materials:
-
2-Chloro-1-phenylethanone derivative (e.g., 2,2',4'-trichloroacetophenone)
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose
-
Phosphate buffer (pH 6.8)
-
Ethanol (co-substrate)
-
Hexane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an Erlenmeyer flask, add 25 mL of pH 6.8 phosphate buffer, 2.5 g of dry baker's yeast, and 1.25 g of glucose.
-
Activate the yeast by shaking the flask at a constant temperature (e.g., 30 °C) and agitation (e.g., 140 rpm) for 30 minutes.
-
Add the 2-chloro-1-phenylethanone derivative (e.g., 55.9 mg, 0.01 mol/L) and ethanol (5% v/v) to the activated yeast culture.
-
Incubate the reaction mixture in a shaker at 30 °C and 140 rpm for 24-48 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, add hexane to the reaction mixture and shake for 10 minutes to extract the product.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Analyze the product yield and enantiomeric excess by GC or HPLC.
Visualizations
Caption: Workflow for the organocatalytic asymmetric synthesis of chiral 2-chloro-2-fluoro-1-phenylethanol.
Caption: General scheme of biocatalytic asymmetric reduction of this compound.
References
- 1. Fluorohydrin synthesis by fluorination or substitution [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Application Notes and Protocols for 2-Chloro-2-fluoro-1-phenylethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-fluoro-1-phenylethanone is a halogenated acetophenone derivative. While specific data on this compound is limited in publicly available literature, its structural features as an α-chloro-α-fluoro ketone make it a potentially valuable building block in medicinal chemistry. The presence of both chlorine and fluorine atoms on the α-carbon introduces unique electronic and steric properties, suggesting its utility in the synthesis of novel therapeutic agents. This document outlines potential applications, hypothesized biological activities based on structurally related compounds, and detailed protocols for its use in synthetic and biological assays.
Potential Applications in Medicinal Chemistry
Based on the known reactivity of α-halo ketones and the biological activities of similar compounds, this compound is proposed as a versatile intermediate for the synthesis of various heterocyclic scaffolds with potential therapeutic applications. α-Haloacetophenones are known precursors for compounds with antibacterial and nematicidal activities.[1] The unique reactivity of the α-carbon, bearing two different halogen atoms, allows for selective and diverse chemical transformations.
Key Potential Applications:
-
Synthesis of Heterocyclic Compounds: This compound can serve as a key starting material for the synthesis of imidazoles, thiazoles, oxazoles, and other heterocyclic systems that form the core of many marketed drugs. The reactivity of the α-halo ketone moiety with various nucleophiles is a well-established method for constructing these rings.
-
Development of Novel Antimicrobial and Antifungal Agents: Structurally related α-haloacetophenones and their derivatives have demonstrated promising activity against various pathogens.[1] Therefore, derivatives of this compound are hypothesized to exhibit similar properties.
-
Asymmetric Synthesis of Chiral Alcohols: The ketone functionality can be asymmetrically reduced to produce chiral 2-chloro-2-fluoro-1-phenylethanol derivatives. These chiral alcohols are valuable intermediates in the synthesis of stereospecific drugs, such as certain antifungal agents.
Data Presentation: Biological Activity of Structurally Related Compounds
Due to the absence of specific biological data for this compound, the following table summarizes the activity of a structurally related α-haloacetophenone analog to provide a conceptual framework for potential efficacy.
Table 1: In Vitro Antibacterial Activity of an α-Haloacetophenone Analog (Compound 24 from a referenced study) [1]
| Target Organism | EC₅₀ (mg/L) | Curative Activity (%) | Protection Activity (%) |
| Xanthomonas oryzae pv. oryzae (Xoo) | 0.09 | 48.9 | 52.3 |
| Xanthomonas axonopodis pv. citri (Xac) | 1.6 | Not Reported | Not Reported |
Table 2: In Vitro Nematicidal Activity of an α-Haloacetophenone Analog (Compound 19 from a referenced study) [1]
| Target Organism | LC₅₀ (mg/L) |
| Meloidogyne incognita (M. incognita) | 1.0 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of a Substituted Imidazole Derivative
This protocol describes a classic Hantzsch-type synthesis of a substituted imidazole, a common scaffold in medicinal chemistry.
Objective: To synthesize a 2,4-diphenyl-1H-imidazole derivative using this compound as a key reactant.
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzamidine hydrochloride (1.0 eq) and sodium bicarbonate (2.2 eq) in ethanol (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the pure product and concentrate them to yield the desired substituted imidazole.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines a standard method to assess the minimum inhibitory concentration (MIC) of a synthesized derivative against a bacterial strain.
Objective: To determine the MIC of a synthesized derivative of this compound against Staphylococcus aureus.
Materials:
-
Synthesized test compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (37 °C)
-
Microplate reader (600 nm)
-
Positive control antibiotic (e.g., Vancomycin)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with DMSO at the highest concentration used).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density at 600 nm using a microplate reader to quantify bacterial growth.
Visualizations
The following diagrams illustrate a hypothetical synthetic pathway and a conceptual workflow.
References
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-2-fluoro-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 2-Chloro-2-fluoro-1-phenylethanone, a key intermediate in various synthetic processes. The following protocols are designed to be starting points for method development and validation in a research or quality control setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Expected ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Notes |
| ¹H (CH) | 6.5 - 7.5 | Doublet of doublets | JHF ≈ 45-55 Hz (geminal), JHH may not be present | The large geminal H-F coupling is characteristic. |
| ¹H (Aromatic) | 7.4 - 8.1 | Multiplets | Protons on the phenyl ring. | |
| ¹³C (C=O) | 188 - 192 | Doublet | ²JCF ≈ 20-30 Hz | Carbonyl carbon coupled to fluorine. |
| ¹³C (CHClF) | 110 - 120 | Doublet of doublets | ¹JCF ≈ 240-260 Hz, ¹JCCl may not be resolved | Large one-bond carbon-fluorine coupling. |
| ¹³C (Aromatic) | 128 - 135 | Multiplets | Aromatic carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
A reference standard such as CFCl₃ (0 ppm) should be used.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration.
References
Application Notes and Protocols for 2-Chloro-2-fluoro-1-phenylethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-fluoro-1-phenylethanone derivatives represent a class of halogenated ketones with a range of potential biological activities. The presence of both chlorine and fluorine atoms on the α-carbon imparts unique electronic and steric properties, making them interesting candidates for investigation in medicinal chemistry. Research into structurally similar compounds, such as α,β-unsaturated ketones and other α-haloketones, has revealed promising anticancer, antifungal, anti-inflammatory, and analgesic properties.[1] This document provides a summary of the biological activities of compounds structurally related to this compound derivatives, along with detailed protocols for their evaluation.
Disclaimer: The quantitative data presented in these notes are for structurally related compounds and should be considered representative. Specific derivatives of this compound should be experimentally evaluated to determine their precise biological activities.
I. Anticancer Activity
Derivatives of α,β-unsaturated ketones, which share structural similarities with this compound derivatives, have demonstrated significant anticancer activity. A primary mechanism of action for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[2][3]
Data Presentation: In Vitro Anticancer Activity of Structurally Related α,β-Unsaturated Ketones
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | HepG2 | 18.1 | [3] |
| MCF-7 | 15.3 | [3] | |
| HeLa | 10.5 | [3] | |
| PC-3 | 12.8 | [3] | |
| 6b | HepG2 | 13.0 | [2] |
| MCF-7 | 13.7 | [2] | |
| HeLa | 6.7 | [2] | |
| PC-3 | 9.1 | [2] | |
| 7 | HepG2 | 15.1 | [3] |
| MCF-7 | 12.5 | [3] | |
| HeLa | 5.5 | [3] | |
| PC-3 | 8.3 | [3] | |
| 8b | HepG2 | 16.2 | [3] |
| MCF-7 | 14.6 | [3] | |
| HeLa | 7.2 | [3] | |
| PC-3 | 10.8 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HeLa, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Signaling Pathway: EGFR Inhibition
II. Antifungal Activity
Compounds containing a 2-chloro-N-phenylacetamide moiety have shown notable antifungal activity. This suggests that this compound derivatives may also possess the ability to inhibit the growth of pathogenic fungi.
Data Presentation: Antifungal Activity of a Structurally Related 2-Chloro-N-phenylacetamide
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans (Strain 1) | 128 | 512 | [4] |
| Candida albicans (Strain 2) | 256 | 1024 | [4] |
| Candida parapsilosis (Strain 1) | 128 | 1024 | [4] |
| Candida parapsilosis (Strain 2) | 256 | 1024 | [4] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocol: Broth Microdilution for MIC and MFC Determination
This protocol determines the lowest concentration of a compound that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).
Materials:
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MFC Determination: To determine the MFC, subculture 10 µL from the wells showing no growth onto agar plates. The MFC is the lowest concentration from which no colonies grow after incubation.
Visualization: General Mechanism of Antifungal Action
III. Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects of compounds related to this compound are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Assays
Signaling Pathway: NF-κB Mediated Inflammation
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-2-fluoro-1-phenylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-2-fluoro-1-phenylethanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is often supplied with a purity of around 95%.[1] Depending on the supplier and grade, the purity can vary, and it is crucial to analyze the starting material to identify any pre-existing impurities before proceeding with your reaction or further purification.
Q2: How should I store this compound?
A2: As an α-haloketone, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light and moisture.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is expected to be a lachrymator and corrosive. It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Q4: What are the common impurities I might encounter?
A4: Common impurities can originate from the synthesis process. If prepared via Friedel-Crafts acylation, expect unreacted starting materials like fluorobenzene and chloroacetyl chloride, as well as isomeric byproducts. Direct halogenation of a ketone precursor can result in the presence of the unreacted ketone, as well as di-halogenated and ring-halogenated species.[3]
Troubleshooting Guides
Guide 1: Vacuum Distillation
Q: My product is thermally decomposing during distillation, what should I do?
A: Thermal decomposition of α-haloketones can occur at elevated temperatures. To mitigate this, ensure you are using a high-vacuum pump to lower the boiling point of the compound. A distillation temperature of around 130°C at 10 mmHg has been reported for a similar compound, 2-chloro-4'-fluoroacetophenone.[4] If decomposition persists, consider a shorter path distillation apparatus to minimize the residence time at high temperatures.
Q: I am observing co-distillation of impurities with my product. How can I improve separation?
A: If impurities have boiling points close to your product, a simple distillation may not be sufficient. In this case, fractional distillation with a packed column (e.g., Vigreux or Raschig rings) can enhance separation efficiency. Ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.
Q: The product solidifies in the condenser. How can I prevent this?
A: While this compound is listed as a liquid[1], some impurities or the product itself under specific conditions might have a higher melting point. If solidification occurs, you can try gently warming the condenser with a heat gun or by using a condenser with a larger diameter.
Guide 2: Column Chromatography
Q: I am not getting good separation of my product from an impurity on the column. What can I do?
A: Poor separation can be due to an inappropriate solvent system. It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal eluent. For halogenated ketones, a common starting point is a mixture of hexane and ethyl acetate.[5] Adjust the polarity of the eluent to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. If baseline separation is still not achieved, consider using a different stationary phase, such as alumina, or employing a different chromatography technique like reverse-phase chromatography.
Q: My product appears to be degrading on the silica gel column. Why is this happening and how can I prevent it?
A: Silica gel is slightly acidic and can potentially cause the degradation of acid-sensitive compounds. α-Haloketones can be unstable, especially in the presence of nucleophiles or bases.[6] To minimize degradation, you can try neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system. Alternatively, running the chromatography at a lower temperature may also help.
Q: The product is eluting too quickly or not at all. How do I adjust my conditions?
A: If the product elutes too quickly (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If the product is not eluting (low Rf), the eluent is not polar enough. In this case, you should increase the concentration of the polar solvent.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity | Potential Origin | Recommended Purification Method |
| Unreacted Phenylethanone | Incomplete halogenation | Column Chromatography, Distillation |
| 2,2-Dichloro-1-phenylethanone | Over-halogenation | Column Chromatography |
| 2-Fluoro-1-phenylethanone | Incomplete halogenation | Column Chromatography, Distillation |
| Isomeric Products (e.g., ring halogenated) | Friedel-Crafts side reaction | Column Chromatography, Recrystallization |
| Residual Solvents | Reaction/Workup | Distillation |
| Friedel-Crafts Catalyst (e.g., AlCl₃) | Incomplete quenching/workup | Aqueous wash prior to purification |
Table 2: Suggested Starting Conditions for Purification Techniques
| Technique | Parameter | Suggested Starting Condition |
| Vacuum Distillation | Pressure | 1-10 mmHg |
| Temperature | Start at a lower temperature and gradually increase. Monitor for decomposition. | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (e.g., 98:2 to 90:10) | |
| Recrystallization | Solvent Screening | Start with non-polar solvents (e.g., hexanes, heptane) and gradually add a more polar co-solvent (e.g., ethyl acetate, dichloromethane) until dissolution at elevated temperature. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head if available. Ensure all glassware is dry.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature to distill the product. Collect the fraction that distills at a constant temperature and pressure.
-
Monitor for any signs of decomposition (darkening of the material).
-
-
Completion: Once the product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.25 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pack the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a suitable volatile solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. This compound | 447-15-4 [sigmaaldrich.com]
- 2. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 5. img1.wsimg.com [img1.wsimg.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-2-fluoro-1-phenylethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2-fluoro-1-phenylethanone. The information is designed to address common challenges encountered during its synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a key intermediate in various pharmaceutical syntheses. The primary synthetic routes involve the halogenation of a ketone precursor.
Issue 1: Low Yield of the Desired Product
Low product yield is a common issue that can be attributed to several factors, including incomplete reactions, side product formation, or mechanical losses during workup.
| Parameter | Recommendation | Potential Impact on Yield |
| Reaction Time | Monitor reaction progress using TLC or GC-MS to ensure completion. Typical reaction times for similar halogenations can be several hours. | Insufficient time leads to unreacted starting material, while prolonged time can increase side product formation. |
| Temperature | Maintain optimal temperature control. Friedel-Crafts acylations are often initiated at 0°C and then brought to a higher temperature (e.g., 80°C) for a period of time.[1] | Deviations can lead to incomplete reactions or the formation of undesired byproducts, such as dihalogenated derivatives.[2] |
| Reagent Purity | Use high-purity starting materials and reagents. | Impurities can interfere with the reaction, leading to lower yields and purification challenges. |
| Stoichiometry | Carefully control the molar ratios of reactants and catalysts. | An excess or deficit of a reagent can lead to incomplete reactions or the formation of side products. |
Issue 2: Formation of Impurities and By-products
The presence of impurities can complicate purification and affect the quality of the final product. Common impurities include unreacted starting materials, dihalogenated products, and regioisomers.
| Parameter | Recommendation | Impact on Purity |
| Halogenating Agent | Choose a suitable halogenating agent. For chlorination, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used.[2] For bromination, N-bromosuccinimide (NBS) is a common choice.[2] | The choice of agent and its stoichiometry are critical to prevent over-halogenation. |
| Solvent | Select an appropriate solvent. Polar aprotic solvents like DMF are often used for halogenations.[2] Dichloromethane is a common solvent for Friedel-Crafts reactions.[3] | The solvent can influence reaction rate and selectivity. |
| Catalyst | For Friedel-Crafts reactions, a Lewis acid catalyst like aluminum chloride (AlCl₃) is typically used.[1][3] | The activity and amount of catalyst must be optimized to maximize the yield of the desired product. |
| Work-up Procedure | A proper aqueous workup is crucial. This may involve quenching the reaction with an acidic solution (e.g., 2 M HCl) and neutralizing with a base (e.g., saturated sodium bicarbonate).[1] | Inadequate workup can leave unreacted reagents or catalyst residues in the organic phase. |
Issue 3: Difficulties in Product Purification
Purification of the final product can be challenging due to the presence of structurally similar impurities.
| Method | Recommendation |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., cyclohexane) can be an effective purification method.[3] |
| Column Chromatography | For oily products or complex mixtures, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of similar halogenated aryl ketones typically involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of a substituted benzene (e.g., fluorobenzene) with an acyl chloride (e.g., phenylacetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride.[2]
-
Halogenation: Introduction of chlorine and fluorine to the alpha-carbon of the ketone. This can be achieved through various halogenating agents. The specific sequence of chlorination and fluorination would need to be optimized.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the optimal reaction time and helps to minimize the formation of by-products.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Reagents: Many reagents used in this synthesis are corrosive and/or toxic. For example, thionyl chloride and aluminum chloride are moisture-sensitive and react violently with water. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reactions: Friedel-Crafts reactions can be exothermic. Proper temperature control and slow, dropwise addition of reagents are crucial to prevent runaway reactions.[1]
-
Work-up: The quenching of the reaction mixture, especially when using aluminum chloride, can generate heat and gas. This should be done cautiously, preferably in an ice bath.
Experimental Protocols
Example Protocol: Synthesis of a Structurally Similar Compound (2-chloro-1-(4-fluorophenyl)-2-phenylethanone)
This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation [1]
-
To a three-necked flask equipped with a stirrer and a dropping funnel, add fluorobenzene (150 g) and aluminum trichloride (33 g) in a suitable solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 2-chloro-2-phenylacetyl chloride (47 g) dropwise to the mixture.
-
After the addition is complete, raise the temperature to 80°C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0°C.
Step 2: Work-up and Purification [1]
-
Carefully pour the reaction mixture into 100 mL of 2 M hydrochloric acid at 0°C.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution until the pH is neutral.
-
Wash the organic layer twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of a halogenated phenylethanone.
Caption: Troubleshooting flowchart for synthesis optimization.
References
Technical Support Center: 2-Chloro-2-fluoro-1-phenylethanone
Disclaimer: The following information is based on established principles of organic chemistry and data from analogous α-haloketones. Specific stability data for 2-Chloro-2-fluoro-1-phenylethanone is not extensively available in public literature. Therefore, these guidelines are intended to be a proactive resource for researchers and should be supplemented with rigorous in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound, being an α-haloketone, is expected to be a reactive molecule susceptible to degradation under common laboratory conditions. The primary stability concerns are:
-
Hydrolysis: Reaction with water or moisture, even atmospheric, can lead to the substitution of the halogen atoms, particularly the more labile chlorine, to form α-hydroxy or α-alkoxy ketones.
-
Nucleophilic Substitution: The compound is a potent electrophile and will react with a wide range of nucleophiles. This includes common laboratory reagents such as amines, alcohols, thiols, and even some solvents (e.g., methanol, DMSO).
-
Thermal Decomposition: Elevated temperatures can accelerate degradation, potentially leading to the elimination of HCl or HF, or other complex decomposition pathways.
-
Photodegradation: Aromatic ketones are known to be photosensitive.[1] Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.[2]
-
Basic Conditions: In the presence of a base, α-haloketones can undergo reactions like the Favorskii rearrangement.[3]
Q2: How should I properly store this compound?
A2: To minimize degradation, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator or freezer at low temperatures (e.g., 2-8 °C or -20 °C) to slow down decomposition rates. For a related compound, 2-Fluoro-1-phenylethanone, storage at 2-8°C is recommended.[4]
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and oxygen.
-
Light Protection: Keep the container tightly sealed and protected from light by using an amber vial or by wrapping the container in aluminum foil.
-
Dry Conditions: Ensure the compound is stored in a desiccated environment to minimize hydrolysis.
Q3: What are the visual or physical signs of degradation?
A3: Degradation of this compound may be indicated by:
-
Color Change: The compound, if initially a white or off-white solid, may develop a yellowish or brownish hue upon degradation. Phenacyl bromide, a related compound, is known to discolor on standing.[5]
-
Change in Physical State: The material may become oily or gummy.
-
Odor: The release of acidic gases like HCl or HF may produce a sharp, acrid smell.
-
Insolubility: The formation of polymeric byproducts may lead to decreased solubility in common organic solvents.
Q4: Which materials and reagents are incompatible with this compound?
A4: Due to its reactivity as an alkylating agent, avoid contact with:
-
Nucleophiles: Alcohols, amines, thiols, cyanides, azides.
-
Bases: Strong and weak bases can induce elimination or rearrangement reactions.
-
Water/Moisture: Leads to hydrolysis.
-
Reactive Solvents: Protic solvents (e.g., methanol, ethanol) and nucleophilic aprotic solvents (e.g., DMSO, DMF) can react with the compound.
-
Strong Oxidizing and Reducing Agents: These can react with the carbonyl group or the carbon-halogen bonds.
Troubleshooting Guides
Problem 1: My reaction yield is consistently low when using this compound.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Step: Check the purity of your this compound using an appropriate analytical method such as HPLC or ¹H NMR before use. If the purity is low, consider purifying the material (e.g., by recrystallization from a non-reactive solvent) or obtaining a fresh batch.
-
-
Possible Cause 2: Reaction with solvent or impurities.
-
Troubleshooting Step: Ensure your reaction solvent is anhydrous and of high purity. Avoid protic or nucleophilic solvents if they are not intended to be part of the reaction. Consider using inert solvents like dichloromethane, chloroform, or toluene.
-
-
Possible Cause 3: Unintended side reactions.
-
Troubleshooting Step: Analyze your crude reaction mixture by LC-MS or GC-MS to identify any major byproducts. This can provide clues about unintended reaction pathways. For example, the presence of a product with a mass corresponding to the substitution of chlorine with a solvent molecule would indicate solvent reactivity.
-
Problem 2: I observe a color change in my stock of this compound over time.
-
Possible Cause: Decomposition due to improper storage.
-
Troubleshooting Step: Review your storage conditions. Ensure the compound is stored at a low temperature, under an inert atmosphere, and protected from light and moisture. If the material has significantly discolored, its purity should be re-assessed before use. For long-term storage, consider aliquoting the material to avoid repeated exposure of the entire stock to the atmosphere.
-
Problem 3: My analytical results (e.g., NMR, LC-MS) show multiple unexpected peaks for what should be a pure sample.
-
Possible Cause: On-column or in-source degradation during analysis.
-
Troubleshooting Step (for LC-MS): The compound might be unstable in the mobile phase or at the ion source temperature. Try using a mobile phase with a lower protic solvent content or a lower ion source temperature.
-
Troubleshooting Step (for GC-MS): The high temperatures of the injection port and column can cause thermal decomposition. Consider using a lower injection port temperature or a faster temperature ramp. Derivatization to a more stable compound before analysis might be an option in some cases.
-
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.
| Condition | Time (days) | Purity (%) | Appearance |
| Ambient Temperature (25°C), Exposed to Light & Air | 0 | 99.5 | White Crystalline Solid |
| 7 | 92.1 | Off-white Solid | |
| 30 | 78.5 | Yellowish Solid | |
| Refrigerated (4°C), Dark, Inert Atmosphere | 0 | 99.5 | White Crystalline Solid |
| 30 | 99.2 | White Crystalline Solid | |
| 90 | 98.8 | White Crystalline Solid | |
| Elevated Temperature (40°C), Dark, Inert Atmosphere | 0 | 99.5 | White Crystalline Solid |
| 7 | 96.3 | Faintly Yellow Solid | |
| 30 | 88.9 | Yellow Solid | |
| Aqueous Slurry (pH 7), Ambient Temperature | 0 | 99.5 | White Crystalline Solid |
| 1 | 85.4 | Off-white Suspension | |
| 7 | 65.2 | Yellowish Suspension |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring
-
Objective: To determine the purity of this compound and monitor its degradation over time.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program (example):
-
0-2 min: 60% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 60% B
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18.1-22 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Procedure:
-
Prepare the sample solution.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
For stability studies, store aliquots of the compound under different conditions and analyze at specified time points.
-
Protocol 2: Stress Testing for Forced Degradation Studies
-
Objective: To identify potential degradation pathways and degradation products of this compound.
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Materials: this compound, HPLC grade water, acetonitrile, hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.
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Photodegradation: Expose a solution of the compound in acetonitrile to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1 to determine the extent of degradation. For identification of degradation products, use LC-MS with the same chromatographic conditions.
-
Visualizations
Caption: Predicted decomposition pathways for this compound.
Caption: General workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. 2-Fluoro-1-phenylethanone | 450-95-3 | FF77422 | Biosynth [biosynth.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Chloro-2-fluoro-1-phenylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-2-fluoro-1-phenylethanone reactions.
Troubleshooting Guide
Low or no yield of the desired product is a common issue in multi-step organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the initial Friedel-Crafts Acylation of Phenyl-containing starting material.
The synthesis of the this compound precursor, 1-phenylethanone, is often achieved via Friedel-Crafts acylation. Low yields in this initial step will significantly impact the overall yield of the final product.
| Potential Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Use freshly opened or properly stored anhydrous aluminum chloride. Moisture can deactivate the catalyst. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of the aromatic substrate, acylating agent, and Lewis acid are used. A common ratio is 1:1.1:1.2 respectively. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at low temperatures (0-5 °C) to control reactivity and prevent side reactions. Gradually warm to room temperature or slightly above to ensure completion.[1][2] |
| Poor Quality Starting Materials | Use pure, anhydrous starting materials and solvents. |
| Inefficient Quenching and Work-up | Quench the reaction carefully with cold acid (e.g., HCl) to hydrolyze the aluminum complex. Ensure complete extraction of the product from the aqueous layer. |
Problem 2: Poor selectivity and formation of byproducts during α-chlorination.
The introduction of the first halogen, chlorine, at the α-position of 1-phenylethanone can be challenging, with potential for over-chlorination or side reactions.
| Potential Cause | Recommended Solution |
| Over-chlorination (di- or tri-chlorinated products) | Use a controlled amount of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide). Monitor the reaction progress closely using techniques like TLC or GC-MS. |
| Reaction with Solvent | Choose an inert solvent that does not react with the chlorinating agent. Dichloromethane or chloroform are common choices. |
| Unwanted Side Reactions | Maintain the recommended reaction temperature. Some chlorination reactions are performed under acidic or basic conditions; ensure the pH is controlled. |
Problem 3: Low conversion or decomposition during α-fluorination.
The introduction of fluorine can be the most challenging step due to the high reactivity of fluorinating agents and the potential for side reactions.
| Potential Cause | Recommended Solution |
| Inactive or Unsuitable Fluorinating Agent | The choice of fluorinating agent is critical. For electrophilic fluorination of α-chloro ketones, reagents like Selectfluor® (F-TEDA-BF₄) are commonly used. For nucleophilic substitution, a source of fluoride ions like tetrabutylammonium fluoride (TBAF) might be employed, though this can be more challenging on a chlorinated substrate. |
| Decomposition of Starting Material or Product | The reaction conditions for fluorination must be carefully controlled. Some fluorinating agents are highly reactive and can lead to degradation if the temperature or reaction time is not optimized. |
| Formation of Elimination Products | The presence of a halogen at the α-position can promote elimination reactions under basic conditions, leading to the formation of α,β-unsaturated ketones. Use non-basic or mildly acidic conditions if possible. |
| Steric Hindrance | The bulky nature of some fluorinating agents may lead to slow or incomplete reactions. Consider using a less sterically hindered fluorinating agent if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common approach is a multi-step synthesis starting from a phenyl-containing compound. The general pathway involves:
-
Friedel-Crafts Acylation: Reaction of a phenyl-containing starting material with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-phenylethanone.
-
α-Chlorination: Introduction of a chlorine atom at the α-position of 1-phenylethanone using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
-
α-Fluorination: Introduction of a fluorine atom at the remaining α-position of the 2-chloro-1-phenylethanone intermediate using an electrophilic fluorinating agent like Selectfluor®.
Q2: What is a typical yield for the synthesis of this compound?
Q3: What are the key parameters to control to maximize the yield?
-
Temperature: Each step has an optimal temperature range that must be strictly controlled to prevent side reactions and decomposition.
-
Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is crucial for the success of these reactions.
-
Inert Atmosphere: Many of the reagents used are sensitive to moisture and air. Conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
Reaction Monitoring: Close monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the optimal reaction time and prevent the formation of byproducts.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent may also be an effective purification method.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the search results, a general procedure can be inferred from protocols for similar compounds. The following is a representative, hypothetical protocol that should be optimized for specific laboratory conditions.
Step 1: Synthesis of 1-phenylethanone (Acetophenone) via Friedel-Crafts Acylation
-
Reagents: Benzene, Acetyl chloride, Anhydrous Aluminum chloride.
-
Procedure:
-
To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add acetyl chloride dropwise.
-
After the addition is complete, add benzene dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-phenylethanone.
-
Step 2: Synthesis of 2-Chloro-1-phenylethanone
-
Reagents: 1-phenylethanone, Sulfuryl chloride (SO₂Cl₂).
-
Procedure:
-
Dissolve 1-phenylethanone in an inert solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add sulfuryl chloride dropwise with stirring.
-
Allow the reaction to proceed at 0 °C or room temperature while monitoring its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with water or a dilute sodium bicarbonate solution.
-
Separate the organic layer, wash, dry, and concentrate to yield the crude 2-chloro-1-phenylethanone, which can be purified by chromatography or recrystallization.
-
Step 3: Synthesis of this compound
-
Reagents: 2-Chloro-1-phenylethanone, Selectfluor®.
-
Procedure:
-
Dissolve 2-chloro-1-phenylethanone in a suitable solvent (e.g., acetonitrile).
-
Add Selectfluor® portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature as required, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Data Presentation
Table 1: Reported Yields for Related α-Halogenated Ketone Syntheses
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Friedel-Crafts Acylation | Fluorobenzene | 1-(4-fluorophenyl)-2-phenylethanone | Phenylacetyl chloride, AlCl₃ | ~85% | [2] |
| α-Chlorination | 1-(3,4-difluorophenyl)ethanone | 2-Chloro-1-(3,4-difluorophenyl)ethanone | Chloroacetyl chloride, AlCl₃ | Not specified | [3] |
Note: The table summarizes yields for reactions analogous to the steps in the synthesis of this compound, as direct yield data for the target compound was not available in the search results.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
troubleshooting 2-Chloro-2-fluoro-1-phenylethanone NMR spectra
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the NMR spectral analysis of 2-chloro-2-fluoro-1-phenylethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks. What is the cause?
A1: Poor resolution and broad spectral lines can stem from several factors:
-
Sample Preparation: The presence of suspended particulate matter is a common cause.[1] Ensure your sample is fully dissolved and the solution is transparent.[2] If necessary, filter the sample through a cotton wool plug in a Pasteur pipette to remove any solids.[1][2][3]
-
Shimming: The magnetic field homogeneity may need adjustment. Poor shimming leads to broadened lines.[4] Symmetrically broadened lines can result from misadjusted odd-powered Z shims, while asymmetrical lines can be caused by even-powered Z shims.[4]
-
Concentration: Very high sample concentrations can increase the solution's viscosity, leading to slower molecular tumbling and broader peaks.[5] While 1-10 mg is typical for ¹H NMR, a lower concentration might improve resolution.[2]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening.
Q2: I see unexpected peaks in my spectrum. What are they?
A2: Extraneous peaks usually originate from:
-
Solvent Impurities: The deuterated solvent may contain residual non-deuterated solvent or water.[2][4] For example, CDCl₃ often shows a peak at 7.26 ppm, and absorbed water can appear around 1.5-1.6 ppm.
-
Starting Materials or Byproducts: Incomplete reaction or side reactions can leave impurities. Possible impurities from the synthesis of related haloacetophenones could include starting materials like fluorobenzene or byproducts from acylation reactions.[6]
-
Grease/Contaminants: Contamination from glassware (e.g., silicon grease) can introduce broad signals.
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large peak. They are caused by an inhomogeneous magnetic field in the transverse (X,Y) plane when the sample is spinning.[4] Reducing the spin rate or improving the shimming can minimize them.
Q3: The methine proton (-CHClF) signal is not a clear doublet of doublets as expected. Why?
A3: The methine proton should couple to the adjacent fluorine, resulting in a doublet, which is then further split into a doublet by the fluorine, creating a doublet of doublets (dd). Deviations can occur due to:
-
Overlapping Signals: If the signal overlaps with other peaks, such as the solvent residual peak, the multiplicity can be obscured.
-
Second-Order Effects: If the chemical shift difference between coupled nuclei is not significantly larger than the coupling constant (J-value), second-order effects ("roofing") can distort the signal from its expected simple pattern. This is less common at higher field strengths.
-
Low Signal-to-Noise: If the sample concentration is too low, the smaller outer peaks of the multiplet may be lost in the baseline noise.
Q4: I am not observing the expected ¹⁹F-¹H or ¹⁹F-¹³C coupling.
A4: Fluorine readily couples to nearby protons and carbons. A lack of observed coupling could be due to:
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Decoupling Experiments: Ensure you are not unintentionally running a fluorine-decoupled experiment when you expect to see the coupling.
-
Resolution: The coupling constant might be small and unresolved if the peaks are too broad. Improve shimming or re-prepare the sample to achieve sharper lines.
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Structural Isomer: It is possible you have synthesized an isomer where the fluorine is not located on the alpha-carbon. Re-verify your synthetic route and check other spectral data (MS, IR) to confirm the structure. Through-space couplings are also known to occur between fluorine and protons/carbons that are close in space, even if they are several bonds apart.[7][8]
Predicted NMR Data
The following table summarizes the predicted NMR spectral data for this compound based on known spectral data for structurally similar compounds like 2-chloroacetophenone and 2'-fluoroacetophenone derivatives.[7][9] Actual values may vary depending on the solvent and experimental conditions.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | -CH ClF | 6.5 - 7.5 | dd | ²JHF ≈ 48-55 Hz, ³JHH ≈ 1-3 Hz |
| ¹H | Aromatic (ortho) | 7.9 - 8.1 | m | - |
| ¹H | Aromatic (meta) | 7.5 - 7.7 | m | - |
| ¹H | Aromatic (para) | 7.4 - 7.6 | m | - |
| ¹³C | C=O | 188 - 192 | d | ²JCF ≈ 20-30 Hz |
| ¹³C | -C HClF | 110 - 120 | d | ¹JCF ≈ 240-260 Hz |
| ¹³C | Aromatic (ipso) | 132 - 136 | s | - |
| ¹³C | Aromatic (ortho) | 128 - 130 | s | - |
| ¹³C | Aromatic (meta) | 128 - 130 | s | - |
| ¹³C | Aromatic (para) | 133 - 135 | s | - |
| ¹⁹F | -CHF Cl | -150 to -170 | d | ²JFH ≈ 48-55 Hz |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). 'd' = doublet, 'dd' = doublet of doublets, 'm' = multiplet, 's' = singlet.
Experimental Protocols
NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.
-
Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆.[5]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2][5] Cap the vial and gently swirl or vortex until the sample is completely dissolved. The final solution must be clear and free of any solid particles.[2]
-
Filter (If Necessary): If any solid material remains, filter the solution into the NMR tube. A common method is to use a Pasteur pipette with a small plug of cotton or glass wool.[3]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is within the detection region of the NMR coil.[2]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[2]
NMR Data Acquisition
The following are general starting parameters for a 400 MHz spectrometer. These may need to be optimized for your specific instrument and sample.
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton acquisition.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 8-16 (adjust for desired signal-to-noise)
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C acquisition (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 220-240 ppm
-
Pulse Width: Calibrated 30-45° pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 128-1024 (or more, as ¹³C is much less sensitive than ¹H)[2]
¹⁹F NMR Acquisition:
-
Experiment: Standard single-pulse fluorine acquisition (proton-decoupled if desired to simplify the spectrum, though ¹H coupling is often informative).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: ~200 ppm (centered around the expected chemical shift)
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 16-64
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with NMR spectra.
A troubleshooting workflow for common NMR spectral issues.
References
- 1. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. ou.edu [ou.edu]
- 6. 2-chloro-1-(4-fluorophenyl)-2-phenylethanone synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Reactions of 2-Chloro-2-fluoro-1-phenylethanone with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-2-fluoro-1-phenylethanone and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to perform a simple nucleophilic substitution on this compound with an amine, but I am getting a complex mixture of products. What could be the issue?
A1: The most common issue in this reaction is the competing --INVALID-LINK--, which is a prevalent side reaction for α-haloketones in the presence of a base.[1] Instead of direct substitution of the chloride, the base can abstract a proton, leading to a cyclopropanone intermediate, which then reacts with the nucleophile to give a rearranged product. The presence of both chlorine and fluorine on the same carbon can lead to a complex reaction profile.
Troubleshooting Steps:
-
Choice of Base: Avoid strong, non-nucleophilic bases if you want to favor direct substitution. If your amine nucleophile is sufficiently basic, you may not need an additional base. If a base is required, consider using a milder base like potassium carbonate or triethylamine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rearrangement pathway and favor the kinetic substitution product.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO might favor substitution, while protic solvents could potentially facilitate the Favorskii rearrangement.
-
Nucleophile Concentration: Using a high concentration of a strong nucleophile can sometimes favor the direct substitution pathway.
Q2: What are the expected products from the reaction of this compound with a strong alkoxide base like sodium methoxide?
A2: With a strong alkoxide base, the Favorskii rearrangement is highly likely to be the major pathway.[1] The expected product would be a rearranged ester. However, direct substitution to form 2-fluoro-2-methoxy-1-phenylethanone may also occur as a minor product. The presence of the fluorine atom can influence the stability of the intermediates and the final product distribution.
Illustrative Product Distribution (under basic conditions):
| Nucleophile | Product(s) | Typical Yield (Illustrative) | Reaction Pathway |
| Sodium Methoxide | Methyl 2-fluoro-2-phenylacetate | Major | Favorskii Rearrangement |
| 2-Fluoro-2-methoxy-1-phenylethanone | Minor | Nucleophilic Substitution | |
| Piperidine | 2-Fluoro-2-phenyl-1-(piperidin-1-yl)ethan-1-one | Major | Favorskii Rearrangement |
| 2-Fluoro-1-phenyl-2-(piperidin-1-yl)ethan-1-one | Minor | Nucleophilic Substitution |
Q3: Can I selectively reduce the ketone functionality in this compound without affecting the halogen atoms?
A3: Yes, selective reduction of the ketone is possible using mild reducing agents.
Recommended Protocol:
-
Reducing Agent: Sodium borohydride (NaBH4) is a good choice for this transformation as it is generally chemoselective for ketones and aldehydes in the presence of alkyl halides.
-
Solvent: A protic solvent like methanol or ethanol is typically used.
-
Temperature: The reaction is usually carried out at a low temperature (e.g., 0 °C) to enhance selectivity.
Troubleshooting:
-
Over-reduction or Decomposition: If you observe the loss of halogens, it might be due to a more reactive reducing agent or higher reaction temperatures. Consider using an even milder reducing agent or further lowering the temperature.
-
Incomplete Reaction: If the reaction is sluggish, you can slowly allow it to warm to room temperature. Ensure the NaBH4 is fresh and added in appropriate stoichiometric amounts.
Q4: How can I favor the direct nucleophilic substitution of the chlorine atom over the Favorskii rearrangement?
A4: While completely suppressing the Favorskii rearrangement can be challenging, you can employ several strategies to favor direct substitution:
-
Use of Weakly Basic or Neutral Nucleophiles: Strong bases promote the initial deprotonation required for the Favorskii rearrangement. Using nucleophiles that are weak bases (e.g., azide, thiols with a mild base) can favor the SN2 pathway.
-
Acidic Conditions: For some nucleophiles, performing the reaction under acidic conditions can prevent the formation of the enolate needed for the rearrangement. However, this is highly dependent on the stability of your starting material and nucleophile in acidic media.
-
Lewis Acid Catalysis: In some cases, a Lewis acid might coordinate to the carbonyl oxygen, increasing the electrophilicity of the α-carbon and promoting direct substitution. This approach requires careful optimization.
Experimental Protocols
Protocol 1: Reaction with an Amine Nucleophile (Illustrative Example with Piperidine)
This protocol provides a general procedure for the reaction of this compound with a secondary amine, which can lead to a mixture of substitution and rearrangement products.
Materials:
-
This compound
-
Piperidine
-
Triethylamine (optional, as a mild base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add piperidine (1.2 eq) dropwise to the stirred solution. If required, triethylamine (1.2 eq) can be added as a mild base.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired product(s).
Protocol 2: Favorskii Rearrangement with Sodium Methoxide
This protocol describes a typical procedure to induce the Favorskii rearrangement.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide (1.5 eq) in methanol dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways with Nucleophiles
Caption: Competing pathways for the reaction of this compound with nucleophiles.
Diagram 2: Troubleshooting Workflow for Undesired Product Formation
Caption: A decision-making workflow for troubleshooting product outcomes.
References
Technical Support Center: Synthesis of 2-Chloro-2-fluoro-1-phenylethanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-2-fluoro-1-phenylethanone, with a particular focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and related α-haloketones?
A1: The most common methods involve the direct halogenation of a substituted acetophenone or a Friedel-Crafts acylation reaction. For instance, α-chloroacetophenones can be prepared from readily available arene precursors and acid chlorides.[1] Another approach involves the direct chloro-substitution of a carbonyl compound using various chlorinating agents such as chlorine, sulfuryl chloride, or N-chlorosuccinimide (NCS).[2][3]
Q2: What are the main safety concerns when scaling up this synthesis?
A2: Key safety concerns include:
-
Handling of Hazardous Reagents: Many routes use corrosive and toxic materials like chloroacetyl chloride, aluminum trichloride, or sulfuryl chloride.[2][4][5] Proper personal protective equipment (PPE), closed-system handling, and adequate ventilation are critical.[6]
-
Exothermic Reactions: Friedel-Crafts acylations are often highly exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions. This requires a reactor with adequate cooling capacity and controlled reagent addition.
-
Toxic Byproducts: The reaction can produce hazardous gases like hydrogen chloride.[6] A robust quenching and scrubbing system is necessary for safe operation at scale.
Q3: How can the formation of byproducts, such as dichlorinated species, be minimized during scale-up?
A3: Minimizing byproduct formation is a common challenge.[3] Key strategies include:
-
Stoichiometry Control: Precise control over the molar ratio of the chlorinating agent is essential. Using a slight excess may be necessary for full conversion, but a large excess often leads to di- and tri-substituted impurities.
-
Temperature Management: Maintaining a consistent and optimal reaction temperature can significantly improve selectivity.
-
Controlled Addition: Adding the halogenating agent slowly and sub-surface can prevent localized high concentrations that favor over-halogenation.
Q4: What are the most effective purification methods for this product at an industrial scale?
A4: For large-scale purification, the primary methods are:
-
Distillation: Reduced pressure distillation is often used to purify the final product, especially if it is a liquid or a low-melting solid.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity. Melt crystallization is another viable, solvent-free option for separating the product from impurities.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Reaction Yield
| Possible Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).[2] Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Moisture Contamination | Ensure all reagents, solvents, and glassware are thoroughly dried. Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. |
| Sub-optimal Temperature | Determine the optimal temperature range through small-scale experiments. For exothermic reactions, ensure the cooling system can maintain this temperature during scale-up. |
| Losses During Work-up | Optimize the extraction and washing steps. Ensure the pH is adjusted correctly during neutralization to prevent product degradation or loss to the aqueous phase.[4] |
Problem 2: High Level of Impurities / Poor Selectivity
| Possible Cause | Recommended Action |
| Over-halogenation (di- or tri-chlorinated byproducts) | Reduce the equivalents of the chlorinating agent. Implement slow, controlled addition of the reagent.[3] Maintain a lower reaction temperature to improve selectivity. |
| Formation of Positional Isomers (in Friedel-Crafts) | The choice of catalyst can influence isomer distribution. While AlCl₃ is common, alternative Lewis acids or ionic liquids may offer better regioselectivity.[5] |
| Thermal Degradation | If the product is thermally sensitive, avoid prolonged exposure to high temperatures during reaction, distillation, or drying. |
Problem 3: Difficulties with Reaction Control (Runaway Exotherm)
| Possible Cause | Recommended Action |
| Reagent Addition Rate is Too Fast | Slow down the addition of the limiting reagent. For large-scale batches, use a dosing pump for precise and consistent control. |
| Inadequate Cooling/Heat Transfer | Ensure the reactor's cooling jacket is functioning efficiently. The surface-area-to-volume ratio decreases on scale-up, so what works in the lab may require more robust cooling in a plant setting. Consider a more dilute reaction mixture to help manage the heat load. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" where the reaction rate accelerates uncontrollably. Ensure the stirrer speed and impeller design are appropriate for the reactor size and viscosity of the mixture. |
Data Presentation
Table 1: Comparison of Representative Synthesis Conditions for α-Chloro Acetophenones
| Method | Starting Materials | Catalyst/Reagent | Solvent | Typical Temp. | Reported Yield | Reference |
| Friedel-Crafts Acylation | Fluorobenzene, Chloroacetyl chloride | Ionic Liquid | Ionic Liquid | Room Temp | 88-93% | [5] |
| Friedel-Crafts Acylation | Fluorobenzene, Phenylacetyl chloride derivative | Aluminum trichloride (AlCl₃) | Fluorobenzene (excess) | 0 - 80 °C | 85% | [4] |
| Direct Chlorination | 3-Hydroxyacetophenone | Sulfuryl chloride | Methanol / Ethyl acetate | 20 - 30 °C | 95% | [2] |
| Direct Chlorination | Acetophenone | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Acid (catalyst) | 10 - 100 °C | 65-94% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using an Ionic Liquid Catalyst
This protocol is adapted from a method for synthesizing 2-chloro-4'-fluoroacetophenone and should be optimized for the specific target molecule.[5]
-
Reactor Setup: Charge a clean, dry, temperature-controlled reactor equipped with an overhead stirrer, a dropping funnel, and a nitrogen inlet with fluorobenzene and the ionic liquid catalyst.
-
Reagent Addition: Begin stirring and slowly add chloroacetyl chloride dropwise from the dropping funnel. Maintain the internal temperature at room temperature (approx. 25 °C) using the reactor's cooling system.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 30-60 minutes. Monitor the reaction for completion using GC or HPLC.
-
Isolation: Once the reaction is complete, the product can be isolated directly from the reaction mixture via reduced pressure distillation.
-
Purification: The collected distillate can be further purified if necessary. The residual ionic liquid in the reactor can potentially be recycled for subsequent batches.
Protocol 2: General Procedure for Aqueous Work-up after AlCl₃-Mediated Acylation
This protocol is a general guide for quenching a Friedel-Crafts reaction and should be performed with extreme caution, especially at scale.[4]
-
Quenching: Cool the completed reaction mixture to 0-5 °C. Very slowly and carefully, transfer the reaction mixture to a separate vessel containing a stirred solution of crushed ice and concentrated hydrochloric acid. This process is highly exothermic and releases HCl gas; ensure adequate cooling and ventilation/scrubbing.
-
Extraction: Transfer the quenched mixture to a separation funnel or liquid-liquid extraction unit. Allow the layers to separate and collect the organic layer. Extract the aqueous layer one or two more times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing & Neutralization: Combine all organic layers. Wash sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Visualizations
Caption: A troubleshooting workflow for common synthesis challenges.
Caption: A generalized experimental workflow for synthesis and purification.
References
- 1. One-step synthesis of alpha-chloro acetophenones from acid chlorides and aryl precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1699322A - A kind of preparation method of α-chloroacetophenone - Google Patents [patents.google.com]
- 4. 2-chloro-1-(4-fluorophenyl)-2-phenylethanone synthesis - chemicalbook [chemicalbook.com]
- 5. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Technical Support Center: Degradation of 2-Chloro-2-fluoro-1-phenylethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Chloro-2-fluoro-1-phenylethanone.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on the chemical structure of an α-haloketone, this compound is expected to undergo degradation through several pathways, primarily:
-
Hydrolysis (Nucleophilic Substitution): In aqueous environments, the compound can undergo hydrolysis where the chlorine and/or fluorine atoms are replaced by a hydroxyl group. The expected hydrolysis products of the related compound, 2-chloroacetophenone, are hydrochloric acid and 2-hydroxy-1-phenylethanone.[1] Due to the presence of two halogen atoms, a mixture of substitution products is possible.
-
Base-Catalyzed Degradation (Favorskii Rearrangement): In the presence of a base, such as hydroxide or alkoxide ions, α-haloketones can undergo the Favorskii rearrangement.[2][3][4] This reaction involves the formation of a cyclopropanone intermediate, which then opens to form a carboxylic acid derivative. For this compound, this could lead to the formation of a rearranged acid, ester, or amide, depending on the nucleophile present.[3]
-
Photodegradation: Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions.[5] The carbonyl group can be excited to a triplet state, making the molecule susceptible to various reactions, including bond cleavage and reactions with other molecules. The presence of halogens can also influence the photodegradation pathway.
Q2: What are the likely degradation products I should be looking for?
The potential degradation products depend on the degradation pathway:
| Degradation Pathway | Expected Major Products | Potential Minor Products |
| Hydrolysis | 2-Hydroxy-1-phenylethanone, 2-Fluoro-1-phenylethanone, Benzoic acid | Phenylglyoxal |
| Favorskii Rearrangement | Phenylacetic acid derivatives (e.g., methyl phenylacetate if methanol is present) | Atropic acid derivatives |
| Photodegradation | Benzoic acid, Benzaldehyde | Phenol, various radical-derived products |
Q3: What factors can influence the rate and pathway of degradation?
Several factors can significantly impact the degradation of this compound:
-
pH: The rate of hydrolysis is often pH-dependent. Base-catalyzed hydrolysis is typically faster than neutral or acid-catalyzed hydrolysis.[6] The Favorskii rearrangement is explicitly base-catalyzed.
-
Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of degradation.
-
Solvent: The polarity and nucleophilicity of the solvent can influence the reaction pathway. For instance, in the presence of an alkoxide, an ester will be formed via the Favorskii rearrangement instead of a carboxylic acid.[3]
-
Light Exposure: The intensity and wavelength of light are critical for photodegradation. The presence of photosensitizers in the reaction mixture can also accelerate this process.[5]
-
Presence of Nucleophiles: Stronger nucleophiles will react more readily with the α-haloketone, leading to faster degradation.[7]
Troubleshooting Guides
Experimental Setup & Reaction Monitoring
| Problem | Possible Causes | Solutions |
| Reaction not proceeding or proceeding very slowly. | Incorrect temperature or pH. | Verify the temperature and pH of your reaction mixture. For base-catalyzed reactions, ensure the base concentration is sufficient. |
| Low reactivity of the nucleophile. | Consider using a stronger nucleophile if the reaction conditions allow. | |
| Impure starting material. | Verify the purity of your this compound using techniques like NMR or GC-MS. Impurities may inhibit the reaction. | |
| Formation of unexpected side products. | Reaction conditions favoring an alternative pathway. | Carefully control the pH and temperature. The Favorskii rearrangement and direct substitution can be competing pathways. |
| Presence of impurities in reagents or solvents. | Use high-purity reagents and solvents. | |
| Air or moisture sensitivity. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to air or moisture. | |
| Inconsistent results between experiments. | Variations in starting material purity, reagent concentration, temperature, or reaction time. | Standardize all experimental parameters. Use a fresh batch of reagents and solvents. Calibrate temperature probes and pH meters regularly. |
Analytical Troubleshooting (HPLC & GC-MS)
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) in HPLC. | Inappropriate mobile phase pH for acidic or basic analytes. | Adjust the mobile phase pH to ensure analytes are in a single ionic form. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Active sites on the column. | Use a column with end-capping or add a competing base to the mobile phase for basic analytes. | |
| Baseline noise or drift in HPLC. | Contaminated mobile phase or detector cell. | Filter all mobile phases and flush the system and detector cell with a strong solvent.[8] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[8] | |
| Poor separation of degradation products in HPLC. | Mobile phase composition is not optimal. | Perform a gradient optimization or try a different organic modifier. |
| Incorrect column chemistry. | Select a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity. | |
| Low sensitivity or no peaks in GC-MS. | Analyte degradation in the injector port. | Use a lower injection temperature or a deactivated inlet liner. |
| Poor ionization of the analyte. | Ensure the MS source is clean and operating correctly. Consider derivatization to improve volatility and ionization. | |
| Peak tailing for polar compounds in GC. | Active sites in the liner or column. | Use a deactivated liner and a high-quality, low-bleed GC column.[9] |
| Mass spectral library match is poor. | Co-elution of multiple components. | Improve chromatographic separation. |
| Contamination in the MS source. | Clean the ion source.[9] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific experimental setup and analytical instrumentation.
Protocol 1: Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.
Methodology:
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible, non-nucleophilic organic solvent (e.g., acetonitrile).
-
Reaction Initiation: In a temperature-controlled vessel, add a small aliquot of the stock solution to the pre-heated buffer solution to achieve the desired final concentration (e.g., 10-50 µM).
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a strong acid for base-catalyzed reactions or by dilution in the mobile phase for HPLC analysis).
-
Analysis: Analyze the quenched samples by a validated analytical method, such as HPLC-UV or GC-MS, to quantify the remaining concentration of this compound and identify degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: Photodegradation Study
Objective: To investigate the photodegradation of this compound under simulated sunlight.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water with a small amount of acetonitrile for solubility).
-
Photoreactor Setup: Place the solution in a quartz reaction vessel within a photoreactor equipped with a lamp that simulates the solar spectrum (e.g., a Xenon arc lamp).[10]
-
Control Sample: Prepare an identical sample and keep it in the dark at the same temperature to serve as a control.
-
Irradiation and Sampling: Begin irradiation and withdraw aliquots from both the irradiated and control samples at specific time points.
-
Analysis: Analyze the samples using HPLC-UV/Vis or LC-MS to monitor the disappearance of the parent compound and the appearance of photoproducts.
-
Product Identification: Use techniques like LC-MS/MS or GC-MS to identify the major photodegradation products.
Visualizations
Below are diagrams illustrating the proposed degradation pathways and a general experimental workflow.
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for studying degradation kinetics.
References
- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ACP - Direct formation of HONO through aqueous-phase photolysis of organic nitrates [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. web.viu.ca [web.viu.ca]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Stereoselectivity in 2-Chloro-2-fluoro-1-phenylethanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloro-2-fluoro-1-phenylethanone. The focus is on controlling the stereochemical outcome of reactions, particularly the reduction to chiral 2-chloro-2-fluoro-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving enantioselective reduction of this compound?
A1: The most common and effective methods for the enantioselective reduction of prochiral ketones like this compound fall into two main categories:
-
Chemo-catalytic Reduction: This involves the use of chiral catalysts to direct the stereochemical outcome. A widely used and reliable method is the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) which employs an oxazaborolidine catalyst and a borane source.[1][2][3][4][5] This method is known for its high enantioselectivity with a range of ketone substrates.[1][2][4]
-
Biocatalytic Reduction: This approach utilizes enzymes, such as alcohol dehydrogenases or diketoreductases, to perform the reduction with high stereospecificity.[6][7][8] These enzymatic reductions are often performed using whole-cell systems (e.g., bacteria, yeast, or fungi) or isolated enzymes.[6][7]
Q2: How can I obtain either the (R)- or (S)-enantiomer of 2-chloro-2-fluoro-1-phenylethanol?
A2: You can achieve selective synthesis of either enantiomer by choosing the appropriate catalyst:
-
For the (R)-enantiomer: Using the (R)-CBS catalyst in a Corey-Itsuno reduction will typically yield the (R)-alcohol. In the realm of biocatalysis, wild-type diketoreductases have been shown to produce the (R)-alcohol from the similar substrate 2-chloro-1-phenylethanone.[6]
-
For the (S)-enantiomer: The (S)-CBS catalyst will generally produce the (S)-alcohol. Interestingly, specific mutations in enzymes can reverse the stereoselectivity. For instance, a W222F mutant of diketoreductase was shown to switch the preference to produce the (S)-alcohol of 2-chloro-1-phenylethanol.[6] Additionally, some naturally occurring enzymes, like those found in certain marine fungi, have shown a preference for producing the (S)-enantiomer.[7]
Q3: What are common side reactions to be aware of when working with this compound?
A3: Besides the desired reduction, you should be mindful of potential side reactions, especially under basic conditions or with certain nucleophiles. These can include:
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo this rearrangement to form carboxylic acid derivatives.
-
Nucleophilic Substitution: The chlorine and fluorine atoms can be displaced by strong nucleophiles.
-
Elimination: Under basic conditions, elimination of HCl or HF could occur, leading to α,β-unsaturated ketones.
Q4: How do I confirm the stereochemical outcome of my reaction?
A4: Determining the enantiomeric excess (e.e.) and the absolute configuration of your product is crucial. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the e.e. of a chiral compound. You will need to use a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can't distinguish between enantiomers, you can use chiral shift reagents to separate the signals of the two enantiomers. For fluorinated compounds, 19F NMR can be a powerful tool.[9]
-
X-ray Crystallography: If you can obtain a suitable crystal of your product (or a derivative), X-ray crystallography can provide an unambiguous determination of the absolute stereochemistry.[10]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Corey-Itsuno (CBS) Reduction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low enantiomeric excess (e.e.) | 1. Presence of water: The oxazaborolidine catalyst is sensitive to moisture, which can lead to the formation of achiral borane species that reduce the ketone non-selectively.[2][3] 2. Inappropriate catalyst choice: The steric bulk of the substituent on the boron atom of the catalyst can influence selectivity.[4] 3. Reaction temperature is too high: Higher temperatures can lead to a decrease in enantioselectivity. | 1. Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] 2. Screen different CBS catalysts: Try catalysts with different substituents on the boron atom (e.g., methyl, butyl, phenyl) to find the optimal one for your substrate.[4] 3. Lower the reaction temperature: Perform the reaction at lower temperatures (e.g., -78 °C). |
| Poor reproducibility | 1. Inconsistent quality of reagents: The borane source (e.g., BH3·THF) can degrade over time. The CBS catalyst may also be of variable quality. 2. Variations in reaction setup and procedure: Small differences in addition rates or temperature control can affect the outcome. | 1. Use fresh or titrated borane solution: Ensure the concentration of your borane solution is accurate. Use a high-quality CBS catalyst from a reputable supplier. 2. Standardize your procedure: Use a syringe pump for slow and consistent addition of reagents. Employ a cryostat for accurate temperature control. |
Issue 2: Poor Performance in Biocatalytic Reduction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Enzyme inhibition: The substrate or product may be inhibiting the enzyme at the concentration used. 2. Poor cell viability or enzyme activity: The whole-cell catalyst may not be healthy, or the isolated enzyme may have denatured. 3. Incorrect reaction conditions: pH, temperature, or co-substrate concentration may be suboptimal.[7] | 1. Substrate feeding strategy: Add the substrate gradually over time to maintain a low concentration in the reaction medium. 2. Optimize cell growth and harvesting: Ensure the cells are grown under optimal conditions and harvested at the appropriate growth phase. For isolated enzymes, ensure proper storage and handling. 3. Optimize reaction parameters: Screen a range of pH values and temperatures. Ensure an adequate supply of the reducing cofactor (e.g., by adding a co-substrate like isopropanol or glucose).[7] |
| Low enantioselectivity | 1. Presence of multiple enzymes with competing stereoselectivities: The whole-cell system may contain several reductases, some of which may produce the undesired enantiomer. 2. Incorrect enzyme choice: The selected enzyme may not be highly stereoselective for your specific substrate. | 1. Use a more specific biocatalyst: Consider using a purified enzyme or a genetically engineered microbial strain that overexpresses a specific reductase with high selectivity. 2. Enzyme screening and engineering: Screen a library of different alcohol dehydrogenases to find one with high selectivity for your substrate. Site-directed mutagenesis, as demonstrated with diketoreductase, can be used to improve or even invert enantioselectivity.[6] |
Data Presentation
Table 1: Enantioselective Reduction of 2-Chloro-1-phenylethanone (a substrate analog)
| Catalyst/Biocatalyst | Method | Product Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Wild-Type Diketoreductase | Biocatalysis | (R) | 9.1% | [6] |
| W222F Mutant Diketoreductase | Biocatalysis | (S) | 7.1% | [6] |
| Marine Fungi | Biocatalysis | (S) | up to 50% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Corey-Itsuno (CBS) Reduction
This protocol is a general guideline and should be optimized for the specific substrate.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 - 0.2 eq) dropwise to the stirred solution.
-
After stirring for 10-15 minutes, add the BH3·THF solution (1.0 - 1.5 eq) dropwise via a syringe pump over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the product for yield and enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: General Procedure for Biocatalytic Reduction with Whole Cells
This is a representative protocol and will require significant optimization depending on the chosen microbial strain.
Materials:
-
A microbial strain known to possess alcohol dehydrogenase activity (e.g., Saccharomyces cerevisiae, Pichia pastoris, or a specific bacterial strain).
-
Growth medium appropriate for the chosen strain.
-
Buffer solution (e.g., phosphate buffer, pH 7.0).
-
This compound.
-
A co-substrate (e.g., glucose or isopropanol).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Cultivate the chosen microbial strain in its appropriate growth medium until it reaches the desired growth phase (e.g., late log phase).
-
Harvest the cells by centrifugation and wash them with buffer.
-
Resuspend the cell pellet in the reaction buffer to a desired cell density.
-
Add the co-substrate (e.g., glucose) to the cell suspension.
-
Add this compound to the reaction mixture (either all at once or in a fed-batch manner).
-
Incubate the reaction mixture in a shaking incubator at the optimal temperature for the chosen organism.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Extract the supernatant with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
-
Analyze the product for yield and enantiomeric excess.
Visualizations
Caption: General experimental workflows for chemo-catalytic and biocatalytic reduction.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioreduction of alpha-chloroacetophenone by whole cells of marine fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic and structural assignment of the absolute stereochemistry in a series of 1,2-difluorovinyl organometalloids. The first crystallographic characterization and structural series of group 14 fluorovinyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Chloro-2-fluoro-1-phenylethanone and Other α-Haloketones for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, α-haloketones stand out as versatile intermediates and reactive probes. Their utility is primarily dictated by the nature and number of halogen substituents at the α-position, which significantly influences their electrophilicity, stability, and reactivity. This guide provides an objective comparison of 2-chloro-2-fluoro-1-phenylethanone against other commonly used α-haloketones, namely 2-chloro-1-phenylethanone, 2-bromo-1-phenylethanone, and 2,2-dichloro-1-phenylethanone. The information presented herein is supported by experimental data to aid researchers in selecting the optimal reagent for their specific application.
Reactivity Profile: A Quantitative Comparison
The reactivity of α-haloketones in nucleophilic substitution reactions is a critical parameter for their application in synthesis. The presence of a carbonyl group adjacent to the halogen-bearing carbon atom enhances the reactivity of these compounds compared to simple alkyl halides. This is attributed to the stabilization of the SN2 transition state through delocalization of electron density into the π-system of the carbonyl group.
While direct comparative kinetic data for this compound is limited in publicly available literature, the reactivity trends can be inferred from studies on related compounds. For instance, phenacyl halides are known to be significantly more reactive than simple primary alkyl halides. One study reported that phenacyl chloride reacts with potassium iodide in acetone approximately 500 times faster than methyl chloride, highlighting the activating effect of the benzoyl group.[1]
The nature of the halogen atom also plays a crucial role. Generally, reactivity in nucleophilic substitution follows the order of leaving group ability: I > Br > Cl > F. This trend is evident in the relative reactivity of phenacyl halides. For example, kinetic studies on the reaction of phenacyl bromide with various nucleophiles have been conducted, providing a baseline for comparison.
Interestingly, a study on the reduction of α-haloacetophenones with sodium borohydride revealed that α-fluoroacetophenone is slightly less reactive than its chloro and bromo counterparts. This counterintuitive finding was attributed to conformational effects where the optimal alignment for orbital overlap is less favored in the fluoro derivative.
Below is a table summarizing the available quantitative data and qualitative reactivity trends for the compared α-haloketones.
| Compound | Alternative Names | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Relative Reactivity (Qualitative) |
| This compound | α-Chloro-α-fluoroacetophenone | C₈H₆ClFO | 172.58 | - | - | - | Moderate to High |
| 2-Chloro-1-phenylethanone | Phenacyl chloride, α-Chloroacetophenone | C₈H₇ClO | 154.59 | White to pale yellow solid | 54-56 | 247 | High |
| 2-Bromo-1-phenylethanone | Phenacyl bromide, α-Bromoacetophenone | C₈H₇BrO | 199.04 | White to yellowish crystalline solid | 50 | 245 | Very High |
| 2,2-Dichloro-1-phenylethanone | α,α-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | Colorless to light yellow liquid | 21-22 | 132-134 (13 mmHg) | High |
Experimental Protocols: A Guide to Comparative Reactivity Studies
To quantitatively assess the relative reactivity of these α-haloketones, a standardized experimental protocol is essential. A common method involves monitoring the progress of a nucleophilic substitution reaction over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Comparative Kinetic Analysis via HPLC:
Objective: To determine the second-order rate constants for the reaction of different α-haloketones with a common nucleophile.
Materials:
-
This compound
-
2-Chloro-1-phenylethanone
-
2-Bromo-1-phenylethanone
-
2,2-Dichloro-1-phenylethanone
-
A suitable nucleophile (e.g., sodium thiophenoxide, aniline, or a common amine)
-
A suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Internal standard (a non-reactive compound for accurate quantification)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
Procedure:
-
Solution Preparation: Prepare stock solutions of each α-haloketone, the nucleophile, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Initiation: In a thermostated reaction vessel, mix the α-haloketone solution with the nucleophile solution to initiate the reaction. The concentrations should be chosen to ensure the reaction proceeds at a measurable rate. Typically, a pseudo-first-order condition is employed where the nucleophile is in large excess.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a strong acid if the nucleophile is a base) or by rapid dilution with the mobile phase.
-
HPLC Analysis: Inject the quenched sample into the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation of the reactant, product, and internal standard.
-
Data Acquisition: Monitor the elution of the compounds using the UV detector at a wavelength where the reactants and products have significant absorbance.
-
Data Analysis: Integrate the peak areas of the α-haloketone and the internal standard at each time point. The concentration of the α-haloketone at each time point can be calculated relative to the constant concentration of the internal standard.
-
Kinetic Analysis: Plot the natural logarithm of the α-haloketone concentration versus time. For a pseudo-first-order reaction, this plot should be linear, and the slope will be equal to the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
This protocol can be repeated for each α-haloketone under identical conditions to obtain a direct comparison of their reactivities.
Biological Activity and Mechanism of Action
While primarily utilized as synthetic intermediates, α-haloketones can exhibit biological activity, often through their ability to act as covalent inhibitors of enzymes. Their electrophilic nature allows them to react with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, leading to irreversible inhibition.
The general mechanism of enzyme inhibition by α-haloketones involves the nucleophilic attack of an amino acid side chain on the α-carbon of the ketone, displacing the halide leaving group. This forms a stable covalent bond between the inhibitor and the enzyme, thereby inactivating it.
The specific reactivity and selectivity of an α-haloketone as an enzyme inhibitor depend on the nature of the halogens and the overall structure of the molecule. For instance, the presence of a fluorine atom in this compound can modulate its electronic properties and steric profile, potentially altering its interaction with the target enzyme compared to its non-fluorinated counterparts.
Experimental Workflow for Comparative Analysis
The process of selecting and validating an α-haloketone for a specific application, be it in synthesis or as a biological tool, follows a logical workflow. This involves initial screening based on known reactivity, followed by detailed experimental validation.
Conclusion
The choice of an α-haloketone for a particular research application is a critical decision that can significantly impact the outcome of an experiment. This compound, with its unique combination of halogen substituents, offers a distinct reactivity profile that may be advantageous in certain contexts. However, a thorough understanding of its reactivity relative to other α-haloketones is paramount. This guide provides a framework for such a comparison, emphasizing the need for direct experimental evaluation to make an informed selection. By following a systematic approach to comparing reactivity and performance, researchers can confidently choose the most suitable α-haloketone to advance their synthetic and drug discovery endeavors.
References
A Comparative Analysis of the Reactivity of 2-Chloro-2-fluoro-1-phenylethanone and Phenacyl Chloride
In the landscape of synthetic organic chemistry, α-haloketones are pivotal intermediates, valued for their utility in constructing a diverse array of molecular architectures. Among these, 2-Chloro-2-fluoro-1-phenylethanone and its structural analog, phenacyl chloride (2-chloro-1-phenylethanone), are of significant interest to researchers in drug development and materials science. This guide provides an objective comparison of the reactivity of these two compounds, supported by established principles of physical organic chemistry and outlining experimental protocols for their direct comparison.
Executive Summary
The reactivity of α-haloketones in nucleophilic substitution reactions is primarily governed by the electronic and steric effects of the substituents at the α-carbon. Phenacyl chloride serves as a benchmark for the reactivity of α-chloro ketones. The introduction of a fluorine atom at the α-position in this compound is anticipated to significantly modulate its reactivity profile. This comparison posits that this compound will exhibit enhanced reactivity towards nucleophiles compared to phenacyl chloride, a hypothesis grounded in the cumulative electron-withdrawing effects of the halogen substituents.
Theoretical Reactivity Profile
The primary mode of reaction for both compounds with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is sensitive to the electrophilicity of the α-carbon and the stability of the leaving group.
Electronic Effects: The presence of a carbonyl group significantly activates the α-carbon towards nucleophilic attack through its electron-withdrawing inductive effect. This effect polarizes the carbon-halogen bond, making the carbon more electrophilic.[1]
In phenacyl chloride , the α-carbon is activated by one chlorine atom and the adjacent benzoyl group.
In This compound , the α-carbon is substituted with both a chlorine and a fluorine atom. Fluorine is the most electronegative element, and its strong inductive effect is expected to render the α-carbon significantly more electron-deficient than in phenacyl chloride. This heightened electrophilicity should lead to a faster rate of nucleophilic attack.
Steric Effects: The SN2 transition state is sensitive to steric hindrance. While the fluorine atom is smaller than a hydrogen atom, the presence of two halogen substituents at the α-carbon in this compound might introduce slightly more steric bulk compared to the single chlorine in phenacyl chloride. However, this steric effect is generally considered to be less significant than the powerful electronic enhancement of reactivity.
Based on these considerations, the predicted order of reactivity is:
This compound > Phenacyl chloride
Quantitative Data Summary
| Property | This compound | Phenacyl Chloride (2-Chloro-1-phenylethanone) |
| Molecular Formula | C8H6ClFO | C8H7ClO |
| Molecular Weight | 172.58 g/mol | 154.59 g/mol |
| α-Substituents | -Cl, -F | -Cl, -H |
| Predicted Relative Reactivity | Higher | Lower |
| Key Influencing Factors | Strong inductive effect of both fluorine and chlorine, and the carbonyl group. | Inductive effect of chlorine and the carbonyl group. |
Experimental Protocols
To empirically validate the predicted reactivity, the following experimental protocol for a comparative kinetic study is proposed. This protocol is designed to be adaptable for various nucleophiles.
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and phenacyl chloride with a model nucleophile (e.g., iodide ion from sodium iodide in acetone).
Materials:
-
This compound
-
Phenacyl chloride
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Standardized sodium thiosulfate solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Thermostated water bath
-
Conical flasks
-
Pipettes and burettes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound, phenacyl chloride, and sodium iodide in anhydrous acetone.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and a separate flask of acetone to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
To initiate the reaction, pipette a known volume (e.g., 25.0 mL) of the α-haloketone solution and the sodium iodide solution into a larger conical flask.
-
Simultaneously, start a stopwatch.
-
-
Titration and Data Collection:
-
At regular time intervals (e.g., every 5 minutes), withdraw a known aliquot (e.g., 5.0 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.
-
The liberated iodine (formed from the unreacted iodide) can be titrated against a standardized solution of sodium thiosulfate using a starch indicator.
-
Record the volume of sodium thiosulfate solution used at each time point.
-
-
Data Analysis:
-
The concentration of unreacted iodide at each time point can be calculated from the titration data.
-
The second-order rate constant (k) can be determined by plotting 1/[Reactant] versus time. The slope of the resulting straight line will be equal to the rate constant.
-
Diagram of Experimental Workflow:
Logical Relationship of Reactivity Factors
The interplay of electronic and steric factors determines the overall reactivity of the α-haloketones. The following diagram illustrates this relationship.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive towards nucleophilic substitution than phenacyl chloride. This is primarily attributed to the superior electron-withdrawing ability of the fluorine atom, which increases the electrophilicity of the α-carbon. The proposed experimental protocol provides a robust framework for the empirical validation of this hypothesis. Such studies are crucial for the rational design of synthetic routes and the development of novel molecules with desired chemical properties for various applications in the pharmaceutical and chemical industries.
References
A Comparative Guide to the Synthesis of 2-Chloro-2-fluoro-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prevalent synthesis methods for 2-Chloro-2-fluoro-1-phenylethanone, a key intermediate in the development of various pharmaceutical compounds. The following sections detail common synthetic routes, presenting experimental data, protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is an alpha-halo ketone of significant interest in medicinal chemistry due to its utility as a versatile building block. The presence of both chlorine and fluorine atoms at the alpha position provides unique reactivity for the introduction of various functional groups, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. This guide explores three primary synthetic strategies for its preparation: Decarboxylative Chlorination, Direct Chlorination of a precursor ketone, and Friedel-Crafts Acylation.
Comparison of Synthesis Methods
The selection of a synthetic method for this compound depends on several factors, including precursor availability, desired scale, and the importance of stereocontrol. The following table summarizes the key quantitative data for the discussed methods. It is important to note that while direct experimental data for the synthesis of this compound is limited in publicly available literature, data for closely related compounds provides valuable insights into the potential efficacy of each route.
| Method | Starting Materials | Key Reagents | Reaction Time | Yield | Purity | Notes |
| Decarboxylative Chlorination | 2-Fluoro-3-oxo-3-phenylpropanoic acid | N-Chlorosuccinimide (NCS), Base (e.g., DABCO) | Not Specified | Good (General) | Not Specified | Potentially high yielding and applicable to various substrates.[1] An enantioselective version has been developed for similar substrates.[2] |
| Direct Chlorination | 2-Fluoro-1-phenylethanone | N-Chlorosuccinimide (NCS), Chiral Catalyst | Not Specified | High (General) | High (General) | Enantioselective methods are well-established for α-chlorination of ketones and esters, offering a route to chiral products.[3][4] |
| Friedel-Crafts Acylation | Benzene, Chloro-fluoro-acetyl chloride | Lewis Acid (e.g., AlCl₃) | ~4 hours | ~85% (for a related compound)[5] | Not Specified | A classic and often high-yielding method for aromatic ketones.[5] The synthesis of the acyl chloride precursor is a key step. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of the target compound. The following are representative protocols for each of the discussed methods.
Decarboxylative Chlorination of 2-Fluoro-3-oxo-3-phenylpropanoic acid
This method offers a potentially efficient route to α-chloro-α-fluoroketones. The reaction proceeds via the decarboxylation of a β-keto acid precursor, followed by chlorination.
Synthesis of the Starting Material: 2-Fluoro-3-oxo-3-phenylpropanoic acid
Decarboxylative Chlorination Protocol (General):
-
To a solution of the α-fluoro-β-oxocarboxylic acid in a suitable solvent (e.g., toluene), add N-Chlorosuccinimide (NCS) (1.5 equivalents).
-
Add a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%).
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC or other analytical methods.
-
Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
For an enantioselective variation, a chiral amine catalyst can be employed to induce stereoselectivity.[2]
Direct Chlorination of 2-Fluoro-1-phenylethanone
The direct chlorination of an α-fluoroketone is a straightforward approach. Enantioselective methods using chiral catalysts are particularly valuable for producing optically active products.
Experimental Protocol (General, based on asymmetric chlorination of β-keto esters): [4]
-
In a reaction vessel, combine the substrate, 2-fluoro-1-phenylethanone (1 equivalent), a chiral catalyst (e.g., a hybrid amide-based Cinchona derivative, 0.5 mol%), and a weak base such as solid potassium fluoride (2 equivalents) in a suitable solvent like toluene.
-
Stir the mixture at room temperature for a short period (e.g., 20 minutes).
-
Cool the reaction mixture to the desired temperature.
-
Add N-chlorosuccinimide (NCS) (1.05 equivalents) in one portion.
-
Allow the reaction to proceed for a specified time (ranging from minutes to hours) at this temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Friedel-Crafts Acylation
This classical method involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.
Synthesis of the Acylating Agent: Chloro-fluoro-acetyl chloride
The preparation of this specific reagent is not well-documented in the available literature and its stability may be a concern.
Friedel-Crafts Acylation Protocol (based on the synthesis of a similar compound): [5]
-
To a cooled (0 °C) mixture of benzene (as both reactant and solvent) and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃), slowly add chloro-fluoro-acetyl chloride.
-
After the addition is complete, warm the reaction mixture to a higher temperature (e.g., 80 °C) and stir for several hours.[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography.
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic approach, the following diagrams have been generated using Graphviz.
References
Spectroscopic Purity Analysis of 2-Chloro-2-fluoro-1-phenylethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity is a critical step in the characterization of any novel compound intended for research or pharmaceutical development. This guide provides a comparative overview of spectroscopic methods for assessing the purity of 2-Chloro-2-fluoro-1-phenylethanone, a halogenated acetophenone derivative. We present predicted spectroscopic data alongside a discussion of alternative analytical techniques to offer a comprehensive framework for its analysis.
Introduction to this compound
This compound is a synthetic organic compound with potential applications in organic synthesis and medicinal chemistry. Its purity is paramount to ensure the reliability and reproducibility of experimental results. This guide focuses on the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its characterization and purity assessment.
Spectroscopic Analysis for Purity Confirmation
Spectroscopic techniques provide detailed information about the molecular structure and can be employed to detect and quantify impurities. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data based on established spectroscopic principles and data from structurally similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted NMR Data for this compound (Solvent: CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H | 7.95 - 8.05 | Doublet of doublets | J ≈ 8.4, 1.2 | 2H, ortho-protons on phenyl ring |
| ¹H | 7.60 - 7.70 | Triplet of triplets | J ≈ 7.4, 1.2 | 1H, para-proton on phenyl ring |
| ¹H | 7.45 - 7.55 | Triplet | J ≈ 7.8 | 2H, meta-protons on phenyl ring |
| ¹H | 6.80 - 7.00 | Doublet | JHF ≈ 48 | 1H, -CH(Cl)F |
| ¹³C | ~190 | Doublet | JCF ≈ 20 | C=O |
| ¹³C | ~134 | Singlet | - | Quaternary carbon on phenyl ring |
| ¹³C | ~130 | Singlet | - | para-Carbon on phenyl ring |
| ¹³C | ~129 | Singlet | - | ortho/meta-Carbons on phenyl ring |
| ¹³C | ~95 | Doublet | JCF ≈ 250 | -CH(Cl)F |
| ¹⁹F | -150 to -170 | Doublet | JFH ≈ 48 | -CH(Cl)F |
Table 2: Predicted IR and Mass Spectrometry Data for this compound
| Technique | Predicted Key Signals | Interpretation |
| IR Spectroscopy | ~1700 cm⁻¹ (strong) | C=O stretching of the ketone |
| ~3060 cm⁻¹ (weak) | C-H stretching of the aromatic ring | |
| ~1600, 1450 cm⁻¹ (medium) | C=C stretching of the aromatic ring | |
| ~1100-1000 cm⁻¹ (strong) | C-F stretching | |
| ~800-600 cm⁻¹ (strong) | C-Cl stretching | |
| Mass Spectrometry | m/z 172/174 (M⁺) | Molecular ion peak (presence of Cl isotope) |
| m/z 105 | [C₆H₅CO]⁺ fragment (benzoyl cation) | |
| m/z 77 | [C₆H₅]⁺ fragment (phenyl cation) |
Comparison with Alternative Purity Analysis Methods
While spectroscopic methods are powerful for structural elucidation and purity assessment, other analytical techniques can provide complementary and quantitative information.
Table 3: Comparison of Analytical Methods for Purity Confirmation
| Method | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | High precision and accuracy, provides structural information, can be a primary ratio method. | Requires a suitable internal standard, may be less sensitive for certain impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase.[1] | High resolution for volatile impurities, sensitive detectors available (e.g., FID, ECD, MS).[2] | Not suitable for non-volatile impurities, may require derivatization for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary and a liquid mobile phase.[3] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones, quantitative. | May require method development for optimal separation, detector response can vary between compounds. |
Potential Impurities
The purity of this compound can be affected by starting materials, by-products, and degradation products. A potential synthetic route involves the halogenation of acetophenone. Based on this, potential impurities could include:
-
Acetophenone: Unreacted starting material.
-
2,2-Dichloro-1-phenylethanone and 2,2-Difluoro-1-phenylethanone: Products of over-halogenation.
-
2-Hydroxy-1-phenylethanone: Hydrolysis product.
-
Solvent residues: From the reaction and purification steps.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a certified reference material for qNMR).
-
Instrument Parameters:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals of the analyte and the internal standard for purity calculation in qNMR.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Parameters: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and reference spectra of functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the purity confirmation of this compound.
Caption: Workflow for the synthesis and purity confirmation of this compound.
Caption: Logical relationship between analytical techniques for the analysis of this compound.
References
Mechanistic Insights into the Reactivity of 2-Chloro-2-fluoro-1-phenylethanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical intermediates is paramount. This guide provides a comparative analysis of the mechanistic studies surrounding the reactions of 2-Chloro-2-fluoro-1-phenylethanone, a versatile building block in organic synthesis. We present a detailed examination of its behavior in reduction, nucleophilic substitution, and rearrangement reactions, benchmarked against alternative substrates, and supported by experimental data and protocols.
The presence of both chlorine and fluorine atoms on the α-carbon significantly influences the reactivity of this compound, making it a subject of interest for mechanistic and synthetic studies. This guide delves into the key transformations this compound undergoes, offering a comparative perspective with related α-halo ketones.
Enantioselective Reduction of the Carbonyl Group
The reduction of the carbonyl group in α-halo ketones is a critical transformation, often leading to chiral halohydrins which are valuable precursors for various pharmaceuticals. Here, we compare the outcomes of biocatalytic and chemocatalytic reductions.
Table 1: Comparison of Reduction Methods for α-Halo Ketones
| Substrate | Reduction Method | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 2-Chloro-1-phenylethanone | Biocatalytic | Wild-Type Diketoreductase (DKR) | (R)-2-Chloro-1-phenylethanol | - | 9.1 | [1] |
| 2-Chloro-1-phenylethanone | Biocatalytic | DKR Mutant W222F | (S)-2-Chloro-1-phenylethanol | - | 7.1 | [1] |
| 2-Haloacetophenones | Biocatalytic | TeSADH Mutants | (S)- or (R)-2-Halo-1-arylethanols | High | >99 | [2] |
| Prochiral Ketones | Chemocatalytic | Corey-Itsuno Reagent (Oxazaborolidine) | Chiral Secondary Alcohols | High | High | [3] |
Experimental Protocol: Biocatalytic Reduction of 2-Chloro-1-phenylethanone
A typical biocatalytic reduction involves the use of a diketoreductase (DKR) enzyme. In a buffered solution (e.g., phosphate buffer, pH 7.0), the substrate, 2-chloro-1-phenylethanone, is incubated with the wild-type or mutant DKR enzyme and a cofactor, typically NADPH. The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess. The product, the corresponding chiral alcohol, is then extracted from the reaction mixture using an organic solvent and purified by column chromatography.[1]
Logical Relationship of Biocatalytic Reduction
Caption: Biocatalytic reduction of 2-chloro-1-phenylethanone.
Nucleophilic Substitution at the α-Carbon
The presence of two halogen atoms on the α-carbon of this compound makes it a highly reactive substrate for nucleophilic substitution reactions. The general reactivity of α-haloketones in SN2 reactions is significantly higher than that of corresponding alkyl halides due to the electron-withdrawing effect of the carbonyl group.[4]
Table 2: Comparison of Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Reaction Type | Product | General Observations | Reference |
| α-Halo Ketones | Various | SN2 | Substituted Ketones | Enhanced reactivity compared to alkyl halides.[4] | [4][5] |
| Activated Aryl Halides | Various | SNAr | Substituted Aromatics | Can proceed via stepwise or concerted mechanisms.[6] | [6][7] |
Experimental Protocol: General Procedure for Nucleophilic Substitution on α-Halo Ketones
To a solution of the α-halo ketone in a suitable solvent (e.g., acetone, acetonitrile), the nucleophile (e.g., sodium azide, potassium iodide) is added.[5] The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated by extraction and purified by crystallization or column chromatography.
Workflow for Nucleophilic Substitution
Caption: General workflow for a nucleophilic substitution reaction.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives, often with ring contraction in cyclic substrates.[8][9] The mechanism is believed to proceed through a cyclopropanone intermediate.[8]
Table 3: General Features of the Favorskii Rearrangement
| Feature | Description | Reference |
| Substrate | α-Halo ketones with at least one α'-hydrogen. | [10][11] |
| Base | Hydroxides, alkoxides, or amines. | [8][9] |
| Product | Carboxylic acids, esters, or amides. | [8][9] |
| Cyclic Substrates | Undergo ring contraction. | [8][9] |
Experimental Protocol: Favorskii Rearrangement of an α-Halo Ketone
A solution of the α-halo ketone in an appropriate solvent (e.g., ether, methanol) is treated with a base, such as sodium methoxide in methanol.[10] The reaction mixture is stirred, often with heating, for several hours. After completion, the reaction is quenched with an acid (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent.[10] Purification is typically achieved by flash chromatography.[10]
Favorskii Rearrangement Mechanism
Caption: Mechanism of the Favorskii rearrangement.
Alternative Substrate: 2,2-Difluoro-1-phenylethanone
For comparison, 2,2-difluoro-1-phenylethanone serves as an interesting alternative. The absence of a chlorine atom and the presence of two fluorine atoms alter its reactivity profile. For instance, in nucleophilic substitution reactions, the C-F bond is generally stronger than the C-Cl bond, potentially leading to different reaction outcomes or requiring harsher conditions. In reduction reactions, the steric and electronic effects of the two fluorine atoms would influence the approach of the reducing agent.
This comparative guide highlights the diverse reactivity of this compound. The interplay of the two different halogen atoms at the α-position provides a rich ground for mechanistic exploration and synthetic application. Further studies focusing directly on this molecule are needed to fully elucidate its reaction pathways and synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
Comparative Efficacy of 2-Chloro-2-fluoro-1-phenylethanone Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the biological efficacy of various analogs of 2-Chloro-2-fluoro-1-phenylethanone, a class of compounds with significant potential in drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a side-by-side analysis of their anti-inflammatory, antimicrobial, and cytotoxic activities based on available experimental data.
Abstract
Halogenated phenylethanones and their derivatives have garnered considerable interest for their diverse pharmacological activities. This guide focuses on the comparative biological efficacy of analogs related to this compound. By summarizing quantitative data from various studies, this document aims to facilitate the identification of promising lead compounds for further investigation. The structure-activity relationship (SAR) is a key focus, with analyses of how different substitutions on the aromatic rings and modifications of the core structure influence their biological effects. While direct comparative studies on a comprehensive series of this compound analogs are limited in the public domain, this guide compiles and analyzes data from closely related structures to provide valuable insights.
Data Summary: A Comparative Overview
The following tables summarize the biological activities of various phenylethanone and related analogs. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Anti-inflammatory and Cytotoxic Activities of Brominated Acetophenone Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µg/mL)[1] |
| 5a | 2-bromo-1-(4-bromophenyl)ethanone | MCF7 (Breast) | 52.33 ± 3.64 |
| A549 (Lung) | 60.93 ± 1.30 | ||
| Caco2 (Colorectal) | 84.50 ± 1.14 | ||
| PC3 (Prostate) | < 10 | ||
| 5b | 2-bromo-1-(4-chlorophenyl)ethanone | MCF7 (Breast) | 33.20 ± 1.22 |
| A549 (Lung) | 41.50 ± 1.55 | ||
| Caco2 (Colorectal) | 76.16 ± 1.88 | ||
| PC3 (Prostate) | < 10 | ||
| 5c | 2-bromo-1-(3,4-dichlorophenyl)ethanone | MCF7 (Breast) | < 10 |
| A549 (Lung) | 11.80 ± 0.89 | ||
| Caco2 (Colorectal) | 18.40 ± 4.70 | ||
| PC3 (Prostate) | < 10 |
Table 2: Antimicrobial and Antifungal Activities of Substituted Styryl-3-chloro-4-nitrophenylketones and Benzyl Bromides
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Styryl-3-chloro-4-nitrophenylketones | Chalcone 3 | S. aureus | 88 | [2] |
| Chalcone 4 | M. luteus | 88 | [2] | |
| Chalcone 4 | E. coli | 99 | [2] | |
| Chalcone 12 | A. niger | 82 | [2] | |
| Benzyl Bromides | Benzyl bromide (1a) | S. aureus | 1000 | [3] |
| S. pyogenes | 2000 | [3] | ||
| E. faecalis | 2000 | [3] | ||
| K. pneumoniae | 2000 | [3] | ||
| S. typhi | 2000 | [3] | ||
| E. coli | 2000 | [3] | ||
| C. albicans | 250 | [3] | ||
| Benzyl bromide (1c) | S. pyogenes | 500 | [3] | |
| E. faecalis | 2000 | [3] | ||
| S. aureus | 4000 | [3] | ||
| K. pneumoniae | 4000 | [3] | ||
| S. typhi | 4000 | [3] | ||
| C. krusei | 500 | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF7, A549, Caco2, PC3) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Antimicrobial Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many this compound analogs are still under investigation, their anti-inflammatory and cytotoxic effects likely involve the modulation of key cellular pathways.
References
A Comparative Guide to the Synthesis of 2-Chloro-2-fluoro-1-phenylethanone: A Cost-Benefit Analysis of Traditional vs. Modern Catalysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthesis routes for 2-Chloro-2-fluoro-1-phenylethanone: the traditional Friedel-Crafts acylation using aluminum chloride (AlCl₃) and a modern approach employing a recyclable ionic liquid catalyst.
This comparison delves into the economic and experimental aspects of each method, offering a clear, data-driven overview to inform synthetic strategy and process development. Quantitative data is summarized in structured tables, and detailed experimental protocols are provided for reproducibility.
At a Glance: Key Performance Indicators
The selection of a synthetic route is a multi-faceted decision, balancing cost, efficiency, safety, and environmental impact. The following table summarizes the key quantitative metrics for the two routes under consideration.
| Metric | Traditional AlCl₃ Route | Ionic Liquid Route |
| Yield | 85-95% | Up to 98.1%[1] |
| Purity | ~98.5%[1] | ~99.5%[1] |
| Reaction Time | 1-4 hours | ~30 minutes[1][2] |
| Catalyst Cost (per mole of product) | ~$5.50 (assuming 1.1 eq.) | ~$21.50 (initial, assuming 0.5 eq. and no recycling) |
| Catalyst Recyclability | No | Yes (up to 5 times with slight activity decrease reported in similar reactions) |
| Safety Concerns | Corrosive, moisture-sensitive catalyst, generates HCl gas | Ionic liquid can be corrosive and moisture-sensitive |
| Environmental Impact | Generates significant aluminum-containing acidic waste | Reduced waste stream, potential for catalyst recycling |
Cost-Benefit Analysis: A Deeper Dive
The economic viability of a synthetic route extends beyond the initial cost of reagents. This analysis considers the cost per mole of product, factoring in reagent prices, stoichiometry, and for the ionic liquid route, the potential for catalyst recycling.
Route 1: Traditional Friedel-Crafts Acylation with AlCl₃
This established method relies on the potent Lewis acidity of aluminum chloride to catalyze the acylation of an aromatic ring.
Route 2: Ionic Liquid-Catalyzed Synthesis
A greener alternative, this method utilizes a recyclable ionic liquid, such as 1-ethyl-3-methylimidazolium chloroaluminate ([emim]Cl-AlCl₃), which can act as both the catalyst and the solvent.
Cost Comparison Table
| Reagent | Supplier & Cost | Molar Mass ( g/mol ) | Cost per Mole |
| Fluorobenzene | Sigma-Aldrich: $54.80 / 100g | 96.10 | $52.66 |
| Chloroacetyl Chloride | Sigma-Aldrich: $41.70 / 100g | 112.94 | $47.09 |
| Aluminum Chloride (AlCl₃) | Sigma-Aldrich: $98.80 / 100g | 133.34 | $74.10 |
| Ionic Liquid ([emim]Cl-AlCl₃) | Sigma-Aldrich: $495.00 / 100g | ~346.63 (for 1:1.5 ratio) | ~$1428.00 |
Logical Framework for Cost-Benefit Analysis
The following diagram illustrates the decision-making process for selecting a synthesis route based on key cost and benefit factors.
Caption: Logical flow for cost-benefit analysis of synthesis routes.
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below. These protocols are based on established literature procedures.
Protocol 1: Traditional Friedel-Crafts Acylation using AlCl₃
This protocol is a general representation of the traditional Friedel-Crafts acylation.
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension.
-
Add chloroacetyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Experimental Workflow: Traditional AlCl₃ Route
Caption: Experimental workflow for the traditional AlCl₃ synthesis route.
Protocol 2: Ionic Liquid-Catalyzed Synthesis
This protocol is adapted from a patented procedure for the synthesis of a closely related compound, 2-chloro-4'-fluoroacetophenone, and demonstrates the potential for high-yield synthesis in an ionic liquid medium.[1][2]
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Ionic Liquid: 1-ethyl-3-methylimidazolium chloroaluminate ([emim]Cl-0.67AlCl₃)
Procedure:
-
In a 500 mL reaction flask, charge fluorobenzene (1.01 equivalents) and the ionic liquid [emim]Cl-0.67AlCl₃ (0.5 equivalents).[1]
-
At room temperature, add chloroacetyl chloride (1.0 equivalent) dropwise to the mixture.[1]
-
After the addition is complete, continue to stir the reaction mixture for 30 minutes.[1]
-
Monitor the reaction to confirm the consumption of fluorobenzene.
-
Upon completion, the product is isolated directly from the reaction mixture by vacuum distillation. Collect the fraction at 128-132 °C under 10 mmHg pressure to obtain 2-chloro-4'-fluoroacetophenone with a reported yield of 98.1% and purity of 99.5%.[1]
-
The remaining ionic liquid in the reaction flask can be recovered and potentially reused for subsequent reactions.
Experimental Workflow: Ionic Liquid Route
Caption: Experimental workflow for the ionic liquid-catalyzed synthesis route.
Conclusion
The traditional Friedel-Crafts acylation using AlCl₃ remains a viable and cost-effective method for the synthesis of this compound, particularly for smaller-scale preparations where the initial investment in an ionic liquid may not be justified. However, for industrial-scale production and in contexts where green chemistry principles are a priority, the ionic liquid-catalyzed route presents a compelling alternative. Its significantly higher yield, shorter reaction time, and the potential for catalyst recycling can offset the higher initial cost of the ionic liquid, leading to a more economical and environmentally benign process in the long run. The choice between these two routes will ultimately depend on the specific priorities of the research or production team, balancing economic constraints with efficiency and sustainability goals.
References
A Comparative Review of Fluorinating Agents for the α-Fluorination of Phenylethanone
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can significantly alter their biological properties, making the development of efficient and selective fluorination methods a critical area of research in medicinal chemistry and drug development. Phenylethanone (acetophenone) and its derivatives are common structural motifs in pharmaceuticals, and their selective α-fluorination can lead to compounds with enhanced metabolic stability, binding affinity, and other desirable pharmacological properties. This guide provides a comparative overview of common fluorinating agents for the α-fluorination of phenylethanone, presenting quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow.
Performance Comparison of Fluorinating Agents
The selection of a suitable fluorinating agent is crucial for the successful α-fluorination of phenylethanone. The choice depends on factors such as desired reactivity, selectivity, and tolerance to other functional groups. Below is a summary of the performance of several common electrophilic and nucleophilic fluorinating agents.
| Fluorinating Agent | Type | Reagent Name(s) | Typical Yield (%) for Phenylethanone | Reaction Conditions | Key Features & Limitations |
| Electrophilic | N-F Reagent | Selectfluor® (F-TEDA-BF₄) | 60-97%[1] | MeCN, 40-80°C, often with a promoter or catalyst.[1][2] | Bench-stable, versatile, and widely used.[2][3] Reactivity can be tuned with additives. May require elevated temperatures for less activated substrates. |
| N-F Reagent | N-Fluorobenzenesulfonimide (NFSI) | 81% (for a β-ketoacid derivative of acetophenone)[4] | MeCN/H₂O, Cs₂CO₃, rt, 1h.[4] | Mild and selective reagent.[5] Can be used for asymmetric fluorination with chiral catalysts.[5] May require basic conditions. | |
| N-F Reagent | Accufluor™ NFTh | High yields reported for various ketones.[6] | Methanol, rt.[6] | Effective for direct fluorination without prior activation of the ketone.[6] Methanol as solvent directs regioselectivity to the α-position.[6] | |
| Hypervalent Iodine | Iodosylbenzene / TEA·5HF | 78% | 1,2-dichloroethane (DCE), 60°C, 3h. | Greener and safer alternative to some traditional methods. Selectively produces monofluorinated products.[7] Requires the use of a hydrogen fluoride complex. | |
| Nucleophilic | Aminosulfurane | Diethylaminosulfur Trifluoride (DAST) | Primarily used for gem-difluorination of ketones. Monofluorination data for phenylethanone is less common. | Anhydrous CH₂Cl₂, rt.[8] | Effective for deoxyfluorination of alcohols and gem-difluorination of carbonyls. Thermally unstable and can be hazardous.[2] |
| Aminosulfurane | Deoxo-Fluor® | Primarily used for gem-difluorination of ketones. Monofluorination data for phenylethanone is less common. | Anhydrous CH₂Cl₂, 0°C to rt.[9] | More thermally stable than DAST.[9] Effective for a range of substrates.[10] |
Experimental Protocols
Detailed methodologies for the α-fluorination of phenylethanone using the discussed reagents are provided below. These protocols are based on literature reports and may require optimization for specific substrates or scales.
α-Fluorination using Selectfluor®
General Procedure: To a solution of phenylethanone (1.0 mmol) in acetonitrile (5 mL) is added Selectfluor® (1.1 mmol). The reaction mixture is stirred at the desired temperature (e.g., 80°C) for a specified time (e.g., 4-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired α-fluorophenylethanone.
Note: The reactivity of Selectfluor® can be enhanced by the addition of promoters such as protodefluorinated Selectfluor® (H-TEDA(BF₄)₂) or by using photocatalytic conditions with a suitable sensitizer like acetophenone itself.[1]
α-Fluorination using N-Fluorobenzenesulfonimide (NFSI)
General Procedure for a β-Ketoacid Derivative: To a solution of the β-ketoacid derivative of acetophenone (1.0 mmol) in a mixture of acetonitrile and water (e.g., 20:1 v/v, 5 mL) is added cesium carbonate (3.0 mmol) and NFSI (1.0 mmol). The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]
α-Fluorination using Accufluor™ NFTh
General Procedure: To a solution of phenylethanone (1.0 mmol) in methanol (5 mL) is added Accufluor™ NFTh (1.1 mmol). The reaction mixture is stirred at room temperature for the required duration, with the reaction progress monitored by TLC or GC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield α-fluorophenylethanone.[6]
α-Fluorination using Iodosylbenzene and TEA·5HF
General Procedure: To a solution of phenylethanone (1.0 mmol) in 1,2-dichloroethane (5 mL) are added iodosylbenzene (1.2 mmol) and triethylamine pentahydrofluoride (TEA·5HF, 1.5 mmol). The mixture is stirred at 60°C for 3 hours. After cooling to room temperature, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Deoxyfluorination (gem-Difluorination) using DAST or Deoxo-Fluor®
While primarily used for gem-difluorination, these reagents can in principle be used for monofluorination under carefully controlled conditions, though this is less common for simple ketones like phenylethanone.
General Procedure for gem-Difluorination: To a solution of phenylethanone (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0°C under an inert atmosphere is added DAST or Deoxo-Fluor® (2.0-3.0 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[8][9][11]
Experimental Workflow and Signaling Pathways
The general workflow for the electrophilic α-fluorination of phenylethanone involves the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack the electrophilic fluorine source.
Caption: Generalized workflow for the electrophilic α-fluorination of phenylethanone.
The mechanism of electrophilic fluorination of ketones generally proceeds through the formation of an enol or enolate, which is the key nucleophilic species. The rate of fluorination is often dependent on the rate of enolization.
Caption: Simplified mechanism of electrophilic α-fluorination of phenylethanone.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. REF Case study search [impact.ref.ac.uk]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 7. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 8. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Assessing the Environmental Footprint of 2-Chloro-2-fluoro-1-phenylethanone Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-haloketones, a critical class of intermediates in pharmaceutical development, presents a complex challenge in balancing synthetic efficiency with environmental responsibility. This guide provides a comparative assessment of synthetic routes to 2-Chloro-2-fluoro-1-phenylethanone, focusing on the environmental impact of different methodologies. By presenting quantitative data, detailed experimental protocols, and exploring greener alternatives, this document aims to inform the selection of more sustainable synthetic strategies.
Comparison of Synthetic Routes
Two plausible synthetic pathways for this compound are outlined below: a traditional sequential halogenation approach and a more contemporary direct chlorofluorination method.
Table 1: Comparison of Key Performance and Environmental Metrics
| Parameter | Route 1: Sequential Halogenation | Route 2: Direct Chlorofluorination |
| Overall Yield | Lower (multi-step) | Potentially Higher (one-pot) |
| Atom Economy | Lower | Higher |
| Process Mass Intensity (PMI) | Higher | Lower |
| E-Factor | Higher | Lower |
| Solvent Usage | High (multiple steps and purifications) | Moderate |
| Hazardous Reagents | N-halosuccinimides, various solvents | Selectfluor, trifluoroethanol |
| Byproducts | Halogenated organic waste, succinimide | Trifluoroethanol recovery, NaCl |
Route 1: Sequential Halogenation of 1-phenylethanone
This traditional approach involves the stepwise introduction of chlorine and fluorine at the α-position of acetophenone. This can be achieved in two ways: chlorination followed by fluorination, or vice-versa.
Experimental Protocol: α-Chlorination of 2-fluoro-1-phenylethanone
This reaction represents one possible step in the sequential halogenation route.
-
Materials: 2-fluoro-1-phenylethanone, N-chlorosuccinimide (NCS), solvent (e.g., carbon tetrachloride), radical initiator (e.g., benzoyl peroxide).
-
Procedure: To a solution of 2-fluoro-1-phenylethanone in the chosen solvent, N-chlorosuccinimide and a catalytic amount of the radical initiator are added. The mixture is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation.
Environmental Impact Considerations for Route 1
This multi-step synthesis suffers from a lower overall yield due to losses at each stage. The use of different solvents and purification steps contributes to a high Process Mass Intensity (PMI) and E-Factor, indicating significant waste generation. The byproducts include halogenated organic compounds and succinimide, which require appropriate disposal.
Logical Relationship of Sequential Halogenation
Caption: Sequential synthesis of this compound.
Route 2: Direct Electrophilic Chlorofluorination of an Arylalkyne
A more modern and potentially greener approach involves the direct and simultaneous introduction of both chlorine and fluorine to an alkyne precursor. A recently developed method for the synthesis of α,α-chlorofluoro arylketones utilizes an electrophilic heterohalogenation of arylalkynes[1].
Proposed Experimental Protocol: Direct Chlorofluorination of Phenylacetylene
While a specific protocol for this compound is not explicitly detailed in the initial literature, the following procedure is adapted from the general method for similar substrates.
-
Materials: Phenylacetylene, Selectfluor®, Sodium Chloride (NaCl), 2,2,2-Trifluoroethanol (TFE), Water.
-
Procedure: To a solution of phenylacetylene in a mixture of TFE and water, Selectfluor® and sodium chloride are added. The reaction is stirred at room temperature and monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Environmental Impact Considerations for Route 2
This one-pot synthesis is expected to have a higher overall yield and better atom economy compared to the sequential approach. The use of a single solvent system and fewer purification steps would lead to a lower PMI and E-Factor. The reagents, Selectfluor® and NaCl, are relatively benign, with the main environmental consideration being the use and recovery of trifluoroethanol.
Experimental Workflow for Direct Chlorofluorination
References
Comparative Cross-Reactivity Analysis of 2-Chloro-2-fluoro-1-phenylethanone Derivatives: A Guide for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 2-chloro-2-fluoro-1-phenylethanone derivatives is a growing area of interest in medicinal chemistry. As with any novel class of compounds, a thorough understanding of their selectivity and potential for off-target effects is paramount for advancing safe and effective drug candidates. This guide provides a framework for conducting comprehensive cross-reactivity studies, outlining key experimental protocols and data presentation strategies to facilitate a robust comparison of these derivatives.
Data Presentation: A Framework for Comparative Analysis
To ensure a clear and objective comparison of the cross-reactivity profiles of different this compound derivatives, quantitative data should be systematically organized. The following tables provide a template for summarizing key experimental findings.
Table 1: In Vitro Primary Target and Off-Target Enzyme Inhibition
| Derivative | Primary Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Off-Target 3 IC₅₀ (nM) | ... |
| Compound A | |||||
| Compound B | |||||
| Compound C | |||||
| Control Inhibitor |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Derivative X | Derivative Y | Reference Compound Z |
| Kinase 1 | |||
| Kinase 2 | |||
| Kinase 3 | |||
| ... |
Table 3: Cellular Assay Potency and Cytotoxicity
| Derivative | On-Target Cellular IC₅₀ (µM) | Off-Target Cellular IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/On-Target IC₅₀) |
| Compound A | ||||
| Compound B | ||||
| Compound C |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable cross-reactivity studies. The following methodologies provide a foundation for assessing the selectivity of this compound derivatives.
In Vitro Enzyme Inhibition Assays
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a purified enzyme.
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
This compound derivatives (test compounds)
-
Reference inhibitor
-
Assay buffer (specific to the enzyme)
-
96-well microplates
-
Plate reader (e.g., spectrophotometer, fluorometer, luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the purified enzyme, and the diluted compounds. Incubate for a pre-determined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at regular intervals or at a fixed endpoint.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Broad Panel Kinase Screening
Given that the ATP-binding site is highly conserved across the kinome, kinase panel screening is a critical step to identify potential off-target interactions.[1][2]
Methodology:
-
Utilize a commercial kinase screening service that offers a broad panel of purified human kinases (e.g., 50 to 400 kinases).[1]
-
Initially, screen the derivatives at a single high concentration (e.g., 1 or 10 µM) to identify significant off-target binding.[1]
-
For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform follow-up dose-response assays to determine the IC₅₀ values.
-
The assay formats can vary (e.g., radiometric, fluorescence-based, luminescence-based) and should be conducted at an ATP concentration that approximates the Michaelis constant (Km) for each kinase to allow for meaningful comparison.[2][3]
Cell-Based Target Engagement and Off-Target Assays
Cell-based assays are essential to confirm that the observed biochemical activity translates to a cellular context and to assess potential cytotoxicity.[2]
On-Target Cell-Based Assay:
-
Select a cell line that expresses the primary target of interest.
-
Treat the cells with increasing concentrations of the this compound derivatives.
-
After a suitable incubation period, measure a downstream biomarker of target engagement (e.g., phosphorylation of a substrate, expression of a target gene).
-
Determine the IC₅₀ value by plotting the biomarker modulation against the compound concentration.
Off-Target Cell-Based Assay:
-
Choose a cell line where a potential off-target, identified from the kinase screen, is known to play a key functional role.
-
Use a relevant functional readout (e.g., cell proliferation, apoptosis, cytokine production) to assess the effect of the compounds.
-
Determine the IC₅₀ for the off-target effect.
Cytotoxicity Assay:
-
Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) on a panel of relevant cell lines.
-
Treat the cells with a range of compound concentrations for a defined period (e.g., 24, 48, 72 hours).
-
Measure cell viability and calculate the CC₅₀ (50% cytotoxic concentration).
Mandatory Visualizations
Diagrams are provided to illustrate key conceptual and experimental frameworks.
Caption: Hypothetical signaling pathway targeted by a derivative.
Caption: Workflow for assessing cross-reactivity.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-2-fluoro-1-phenylethanone: A Procedural Guide
For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 2-Chloro-2-fluoro-1-phenylethanone. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
chercheurs, scientifiques et professionnels du développement de médicaments.
Proper disposal of this compound, a halogenated organic compound, requires strict adherence to safety protocols to mitigate risks to personnel and the environment. The primary recommended method of disposal is incineration by a licensed chemical waste disposal facility. This process should be conducted in a chemical incinerator equipped with an afterburner and a flue gas scrubbing system to neutralize hazardous combustion byproducts.[1]
Under no circumstances should this chemical be discharged into sewers, drains, or surface waters.[1][2] All waste, including contaminated materials, must be collected in designated, sealed, and properly labeled containers for disposal.
Personal Protective Equipment (PPE) for Handling and Disposal
To ensure safety during the handling and disposal of this compound, the following personal protective equipment is mandatory. This information is synthesized from safety data sheets of structurally similar compounds.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible gloves to prevent skin exposure.[2][3] |
| Body Protection | Protective Clothing | Wear appropriate clothing to prevent skin exposure.[2][3][4] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required if ventilation is inadequate or if dusts/vapors are generated.[2][3] A full-facepiece airline respirator in positive pressure mode may be necessary for significant exposures.[4] |
| General Hygiene | Eyewash Station and Safety Shower | Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][4] |
Spill and Contaminated Material Management
In the event of a spill, evacuate personnel from the affected area.[3] Ensure adequate ventilation.[1][3] Spills should be contained and collected using non-sparking tools and placed into a suitable, closed container for disposal.[1][3] Avoid generating dust.[3] After collection, the contaminated area should be thoroughly cleaned.[2] All materials used for cleanup, including absorbents and contaminated clothing, must be disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the recommended procedure from safety data sheets of similar compounds involves the following steps:
-
Dissolution: Dissolve or mix the material with a combustible solvent.[2] This should be done in a well-ventilated area, preferably a chemical fume hood.
-
Incineration: The solvent mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This task is to be performed by a licensed hazardous waste disposal company.
It is imperative to consult with your institution's environmental health and safety (EHS) office to ensure compliance with all local, regional, and national regulations regarding hazardous waste disposal.[2][5]
References
Personal protective equipment for handling 2-Chloro-2-fluoro-1-phenylethanone
Essential Safety and Handling Guide: 2-Chloro-2-fluoro-1-phenylethanone
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the available search results. The following guidance is a conservative recommendation based on the hazards of structurally similar chemicals. Researchers must obtain a substance-specific SDS from the chemical supplier and conduct a thorough risk assessment before beginning any work. In the absence of specific data, this compound should be treated as highly hazardous.
Assumed Hazard Profile
Based on analogous compounds, this compound should be presumed to pose the following risks until proven otherwise:
-
Causes severe skin burns and serious eye damage. [1][3][4][5]
-
May cause an allergic skin reaction or respiratory irritation. [1][2][3]
-
Toxic to aquatic life. [1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent all routes of exposure. Mechanical exhaust ventilation is required.[3] A safety shower and eyewash station must be readily accessible.[1][2][3]
| Protection Type | Recommended Equipment Specification | Rationale & Citation |
| Eye & Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage. Use equipment compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Hand | Compatible, chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact which may cause severe burns or allergic reactions. Double-gloving is recommended.[1][3][5] |
| Body | Chemical-resistant lab coat and apron, or a full chemical suit. | Provides a barrier against skin contact and contamination of personal clothing.[1][2][3] |
| Respiratory | A full-face respirator with an appropriate cartridge (e.g., organic vapor/acid gas) or a self-contained breathing apparatus (SCBA). | Protects against inhalation, which may be fatal or cause severe respiratory irritation. Use NIOSH/MSHA or European Standard EN 149 approved respirators.[1][2][3] |
Operational Plan: Handling and Storage
Strict adherence to protocol is essential for safety. All operations should be conducted within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation: Ensure the chemical fume hood is operational. Assemble all necessary equipment and reagents. Don all required PPE as specified in the table above.
-
Dispensing: Conduct all transfers of the chemical within the fume hood. Keep the container tightly closed when not in use and in an upright position.[3]
-
During Use: Avoid any contact with skin, eyes, and clothing.[3] Do not breathe vapors, fumes, or mists.[1][5] Prevent ingestion and inhalation.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][6] Decontaminate all surfaces and equipment.
-
Clothing: Remove any contaminated clothing immediately and wash it separately before reuse.[1][3]
Storage:
-
Store locked up in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[1][5][6]
-
Keep containers tightly closed to prevent leakage.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, acids, alcohols, and amines.[1][6]
Emergency and Disposal Plan
In Case of Exposure:
-
Inhalation: Immediately move the victim to fresh air and keep them at rest. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Spill Response:
-
Evacuate the area immediately.
-
Wear a self-contained breathing apparatus and full chemical protective clothing.[3]
-
Ventilate the area.
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the material into a suitable, closed, and labeled container for disposal.[3]
-
Do not allow the chemical to enter drains, soil, or surface water.[3]
Disposal Plan:
-
This material is likely to be classified as hazardous waste.
-
Disposal must be conducted by a licensed professional waste disposal service.
-
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6]
Visual Workflows
Caption: A simplified workflow for handling this compound.
Caption: Logical steps for an emergency response following an exposure event.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
